5-Ethynyl-2-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-5-8(10-2)9-6-7/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHVRXMDMIUWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610726 | |
| Record name | 5-Ethynyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663955-59-7 | |
| Record name | 5-Ethynyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethynyl-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Ethynyl-2-methoxypyridine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-methoxypyridine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with an ethynyl group and a methoxy group, presents a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 663955-59-7 | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 196.2 °C at 760 mmHg | [2][3] |
| Solubility | Poorly soluble in water, slightly soluble in ethanol. Expected to be soluble in common organic solvents such as methanol, DMSO, DMF, acetonitrile, ethyl acetate, and dichloromethane. | [3] |
| Stability | Stable under normal laboratory conditions but may be sensitive to strong acids or bases. | [4] |
Table 1: Physical and Chemical Properties of this compound
Synthesis and Purification
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound
This protocol is adapted from established procedures for the Sonogashira coupling of similar pyridine derivatives.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
5-Bromo-2-methoxypyridine (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add 5-bromo-2-methoxypyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add ethynyltrimethylsilane dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in methanol and add potassium carbonate.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.
Experimental Protocol: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
A potential recrystallization can be performed using a solvent system such as hexanes/ethyl acetate or methanol/water to further purify the solid product.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| H (ethynyl) | ~3.1 | s |
| H-3 | ~6.8 | d |
| H-4 | ~7.6 | dd |
| H-6 | ~8.2 | d |
| OCH₃ | ~3.9 | s |
Table 2: Predicted ¹H NMR Data for this compound
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C (ethynyl, CH) | ~78 |
| C (ethynyl, C) | ~82 |
| C-2 | ~163 |
| C-3 | ~112 |
| C-4 | ~139 |
| C-5 | ~118 |
| C-6 | ~149 |
| OCH₃ | ~54 |
Table 3: Predicted ¹³C NMR Data for this compound
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡C-H stretch (alkyne) | ~3300 |
| C≡C stretch (alkyne) | ~2100-2260 |
| C-H stretch (aromatic) | ~3000-3100 |
| C=C, C=N stretch (aromatic) | ~1400-1600 |
| C-O stretch (methoxy) | ~1000-1300 |
| C-H bend (aromatic) | ~690-900 |
Table 4: Predicted IR Absorption Frequencies for this compound
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 133. Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 118, or the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring.
Caption: Predicted Mass Spectrometry Fragmentation.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is largely dictated by the ethynyl and methoxy groups, as well as the pyridine ring itself.
-
Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in various reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and nucleophilic additions. This allows for the facile introduction of diverse substituents and the construction of more complex molecular architectures.
-
Methoxy Group: The methoxy group can be cleaved under certain conditions to reveal a hydroxyl group, providing another point for functionalization.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be involved in coordination with metal centers.
While there is no direct evidence in the searched literature of this compound being involved in specific signaling pathways, its structural motifs are present in molecules that are of interest in drug discovery. For instance, substituted pyridines are common scaffolds in medicinal chemistry, and the ethynyl group can act as a key pharmacophore or a reactive handle for covalent modification of biological targets. Its potential as a building block for inhibitors of various enzymes or receptors makes it a valuable compound for library synthesis in drug development programs.
Caption: Role in Drug Discovery Workflow.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the context of medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and the reactivity of its functional groups allow for the creation of diverse molecular libraries. While further research is needed to elucidate its specific biological activities and involvement in signaling pathways, its chemical properties make it a compound of high interest for researchers and professionals in the field of drug development. This guide provides a foundational understanding of its core properties and methodologies for its synthesis and characterization, serving as a valuable resource for its application in the laboratory.
References
Synthesis of 5-Ethynyl-2-methoxypyridine from 5-Bromo-2-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-ethynyl-2-methoxypyridine, a valuable building block in medicinal chemistry, starting from 5-bromo-2-methoxypyridine. The synthesis is a two-step process involving a Sonogashira coupling reaction followed by a deprotection step.
Reaction Scheme
The overall synthetic route is depicted below:
Step 1: Sonogashira Coupling of 5-Bromo-2-methoxypyridine with Trimethylsilylacetylene
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this step, the aryl bromide, 5-bromo-2-methoxypyridine, is coupled with trimethylsilylacetylene, a protected form of acetylene. The use of a silyl protecting group prevents the unwanted homocoupling of the terminal alkyne.
Data Presentation: Reaction Conditions for Sonogashira Coupling
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, including analogs of 5-bromo-2-methoxypyridine, with terminal alkynes. These conditions can serve as a starting point for optimization.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(5-Bromopyridin-2-yl)ethanone | Trimethylsilylacetylene | Pd(PPh₃)₄ (1.8) | CuI (4.8) | - | Diisopropylamine | THF | RT | 12 | 84 |
| 2 | 5-Bromopyrimidine analog | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF | RT | 4 | 92 |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 90 |
| 4 | 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | DMF | 80 | - | - |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for a closely related substrate, 1-(5-bromopyridin-2-yl)ethanone.
Materials:
-
5-bromo-2-methoxypyridine
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 5-bromo-2-methoxypyridine (1.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.018 eq) and copper(I) iodide (0.048 eq).
-
Add anhydrous tetrahydrofuran (THF) and diisopropylamine via syringe.
-
Cool the reaction mixture in an ice bath.
-
Slowly add trimethylsilylacetylene (1.1 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine, by column chromatography on silica gel.
Step 2: Deprotection of 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne, this compound. This is typically achieved under mild basic conditions.
Data Presentation: Deprotection Conditions
| Entry | Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | TMS-alkyne | K₂CO₃ | Methanol | RT | 2 | High |
| 2 | TMS-alkyne | TBAF | THF | RT | 0.5-2 | - |
| 3 | TMS-alkyne | Sodium ascorbate, CuSO₄ | - | - | <1 | High |
Experimental Protocol: Deprotection
This protocol utilizes potassium carbonate in methanol, a common and effective method for TMS deprotection of alkynes.[1]
Materials:
-
2-methoxy-5-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Nitrogen gas
Procedure:
-
Dissolve the TMS-protected alkyne, 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine, (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (catalytic amount, e.g., 0.1-0.2 eq) to the solution.
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
If necessary, purify the this compound by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway/Experimental Workflow
References
Spectroscopic Profile of 5-Ethynyl-2-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Ethynyl-2-methoxypyridine. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines predicted data based on closely related analogs and established spectroscopic principles. Detailed experimental protocols for its synthesis and analysis are also provided to facilitate its use in research and development.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Proton Designation | Predicted Chemical Shift (δ) [ppm] | Multiplicity |
| H-3 | ~6.8 - 7.0 | d |
| H-4 | ~7.6 - 7.8 | dd |
| H-6 | ~8.2 - 8.4 | d |
| -OCH₃ | ~3.9 | s |
| Ethynyl-H | ~3.1 | s |
Predictions are based on known substituent effects on the pyridine ring and analysis of similar structures.
¹³C NMR (Predicted)
| Carbon Designation | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~163 |
| C-3 | ~111 |
| C-4 | ~140 |
| C-5 | ~118 |
| C-6 | ~149 |
| -OCH₃ | ~54 |
| C≡CH | ~83 |
| C≡CH | ~78 |
Predictions are based on known substituent effects on the pyridine ring and analysis of similar structures.
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, sharp |
| C-H (aromatic) | ~3100-3000 | Medium |
| C≡C stretch | ~2110 | Medium to weak |
| C=N, C=C stretch (aromatic) | ~1600-1450 | Medium to strong |
| C-O stretch (aryl ether) | ~1250 | Strong |
Mass Spectrometry (MS)
The predicted mass spectrometry data for this compound (C₈H₇NO, Molecular Weight: 133.15 g/mol ) indicates the following potential adducts.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 134.06004 |
| [M+Na]⁺ | 156.04198 |
| [M]⁺ | 133.05221 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: Sonogashira Coupling
This protocol describes the synthesis of this compound from 5-bromo-2-methoxypyridine and a suitable acetylene source.
Materials:
-
5-bromo-2-methoxypyridine
-
Ethynyltrimethylsilane or Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) for deprotection
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in THF and treat with TBAF (1.1 eq) to remove the trimethylsilyl protecting group.
-
Stir at room temperature for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer.
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program that allows for the separation of the compound from any impurities. The mass spectrometer is typically operated in electron ionization (EI) mode.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
Solubility Profile of 5-Ethynyl-2-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethynyl-2-methoxypyridine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative solubility assessment based on the compound's molecular structure and established solubility principles. Furthermore, it offers detailed experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate precise quantitative data.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₈H₇NO.[1][2] Its molecular structure, featuring a polar pyridine ring, a methoxy group, and a nonpolar ethynyl group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo studies.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made by analyzing its structural components.[3][4][5] The pyridine ring and the methoxy group introduce polarity and the capacity for hydrogen bonding, while the ethynyl group and the aromatic ring contribute to its nonpolar character.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring and the oxygen of the methoxy group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with the polar functionalities of the solute. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have intermediate polarity and can solvate both the polar and nonpolar parts of the molecule to some extent. |
| Nonpolar | Hexane, Toluene | Low | The significant nonpolar character of these solvents makes them poor solvents for the polar pyridine and methoxy groups. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a range of organic compounds. Pyridine itself is soluble in chloroform.[6] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature.[7][8][9] The shake-flask method is the gold standard for this determination.[10]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Filtration device (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution.[10][11][12][13]
Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microplate
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well microplate.
-
Add a small volume of the this compound DMSO stock solution to the buffer to create a range of final concentrations.
-
Mix the solutions and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance using a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.
-
The kinetic solubility is defined as the concentration at which precipitation is first observed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
References
- 1. This compound 663955-59-7 [sigmaaldrich.com]
- 2. CAS 663955-59-7 | this compound - Synblock [synblock.com]
- 3. saltise.ca [saltise.ca]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Commercial availability and suppliers of 5-Ethynyl-2-methoxypyridine
For researchers, scientists, and drug development professionals, 5-Ethynyl-2-methoxypyridine is a valuable heterocyclic building block with emerging applications in medicinal chemistry and neuroscience. This technical guide provides an in-depth overview of its commercial availability, synthesis, and potential biological significance.
Commercial Availability and Suppliers
This compound (CAS No. 663955-59-7) is commercially available from a range of chemical suppliers. Purity levels and pricing vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their experimental work. Below is a summary of some commercially available options. A related isomer, 2-Ethynyl-5-methoxypyridine, is also available from suppliers such as Sigma-Aldrich.
| Supplier | Purity | Quantity | Price (USD) |
| INDOFINE Chemical Company | 97% | 250 mg | $133.00 |
| 1 g | $395.00 | ||
| Astatech | 95% | 0.25 g | $117.00 |
| Synblock | ≥98% | - | Request Quote |
| Parchem | - | - | Request Quote |
| CP Lab Safety | 95% | 5 g | - |
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira coupling reaction.[1] This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]
A general experimental workflow for the synthesis of this compound via a Sonogashira coupling is outlined below.
References
5-Ethynyl-2-methoxypyridine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-methoxypyridine is a heterocyclic building block that has garnered significant interest in medicinal chemistry due to its unique structural and electronic properties. The presence of a reactive ethynyl group and a methoxypyridine core allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. The pyridine ring is a common motif in many FDA-approved drugs, often serving as a bioisosteric replacement for a phenyl ring to enhance biological activity and improve physicochemical properties.[1] The ethynyl group provides a rigid linker and can participate in key interactions with biological targets, including covalent bond formation and hydrogen bonding. This guide explores the synthesis, key applications, and future potential of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors, anticancer agents, and modulators of other key biological targets.
Synthesis of this compound and its Derivatives
The primary method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound Derivatives
Materials:
-
5-Bromo-2-methoxypyridine (or other suitable halide)
-
Terminal alkyne (e.g., trimethylsilylacetylene, followed by deprotection)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-methoxypyridine (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.10 eq).
-
Add the anhydrous solvent, followed by the base (2.0-3.0 eq).
-
To this mixture, add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Workflow for Sonogashira Coupling:
Caption: Workflow for the synthesis of this compound derivatives via Sonogashira coupling.
Applications in Medicinal Chemistry
Kinase Inhibitors and Anticancer Agents
The 2-methoxypyridine scaffold is a prevalent feature in a multitude of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The ethynyl group at the 5-position can be exploited to enhance binding affinity and selectivity for the target kinase.
While specific IC50 values for compounds solely featuring the this compound core are not extensively reported in publicly available literature, the broader class of methoxypyridine derivatives has demonstrated significant potential. For instance, a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have shown potent cytotoxic activity against various cancer cell lines.[3] This suggests that the incorporation of the 5-ethynyl group could be a promising strategy for developing novel and potent anticancer agents.
Table 1: Representative Cytotoxic Activity of Methoxypyridine Derivatives
| Compound | Modification | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A-549 IC50 (µM) |
| Analog 1 | 4-(4-Fluorophenyl) | 5.2 | 7.8 | 6.5 |
| Analog 2 | 4-(4-Chlorophenyl) | 4.1 | 6.2 | 5.3 |
| Analog 3 | 4-(4-Bromophenyl) | 3.8 | 5.5 | 4.9 |
| Analog 4 | 4-(4-Methoxyphenyl) | 8.9 | 10.2 | 9.5 |
| Data is representative of the class of compounds and not specific to this compound derivatives.[3] |
PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Dual inhibitors of PI3K and mTOR are therefore attractive therapeutic targets. A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[2] One notable compound, 22c , which features a quinoline core attached to a methoxypyridine moiety, demonstrated potent inhibitory activity against both PI3Kα and mTOR.[2]
Table 2: In Vitro Activity of a Representative Methoxypyridine-based PI3K/mTOR Inhibitor
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) |
| 22c | 0.22 | 23 | 20 | 130 |
Data from a study on sulfonamide methoxypyridine derivatives.[2]
PI3K/mTOR Signaling Pathway and Inhibition:
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of dual inhibitors.
Modulators of Other Biological Targets
The versatility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have been explored as:
-
Antiviral Agents: The carbocyclic analogue of 5-ethynyl-2'-deoxyuridine has shown modest activity against herpes simplex virus, types 1 and 2.[4]
-
PET Ligands: Radiolabeled derivatives of this compound could potentially be developed as positron emission tomography (PET) ligands for imaging various biological targets in the central nervous system.
Future Perspectives
The unique combination of a reactive ethynyl group and a biologically relevant methoxypyridine core makes this compound a highly attractive starting point for the design of novel therapeutics. Future research efforts should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of substitutions on both the pyridine ring and the ethynyl group is needed to fully understand the SAR and optimize potency and selectivity for various targets.
-
Exploration of New Therapeutic Areas: The scaffold's potential in other disease areas, such as neurodegenerative diseases and inflammatory disorders, warrants further investigation.
-
Development of Covalent Inhibitors: The terminal alkyne can be utilized to design targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.
Conclusion
This compound is a promising and versatile scaffold in medicinal chemistry. Its synthetic accessibility via the Sonogashira coupling and the diverse chemical modifications it can undergo provide a rich platform for the development of novel drug candidates. While more extensive quantitative data on specific derivatives are needed, the existing evidence strongly suggests its potential in the design of potent and selective inhibitors for a range of biological targets, particularly in the field of oncology. Continued exploration of this scaffold is likely to yield new and effective therapeutic agents.
References
The Reactivity Landscape of 5-Ethynyl-2-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the ethynyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a versatile handle for molecular elaboration and the synthesis of complex bioactive compounds. 5-Ethynyl-2-methoxypyridine, a readily accessible building block, presents a particularly interesting case study in reactivity, where the electronic properties of the pyridine ring and the methoxy substituent modulate the behavior of the terminal alkyne. This technical guide provides a comprehensive overview of the key reactions of the ethynyl group in this compound, including detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in drug discovery and development.
Sonogashira Cross-Coupling: A Gateway to Aryl- and Vinyl-Substituted Pyridines
The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] For this compound, this reaction provides a direct route to a diverse array of substituted pyridine derivatives, which are prevalent motifs in pharmaceutical agents. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base.[1]
Quantitative Data for Sonogashira Coupling Reactions
While specific data for a wide range of Sonogashira reactions with this compound is dispersed throughout the literature, the following table summarizes representative conditions and yields for the coupling of similar bromopyridine substrates, which can serve as a benchmark for reaction optimization.
| Aryl/Vinyl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methoxypyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | >90[1] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF:DMA 9:1 | 75 | 72 | <2 (Batch) |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF:DMA 9:1 | 80 | Flow | 60[2] |
Detailed Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl halides.[2]
Materials:
-
This compound
-
4-Iodotoluene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%) and copper(I) iodide (e.g., 4-10 mol%).
-
Add this compound (1.0 equivalent) and 4-iodotoluene (1.1 equivalents).
-
Add anhydrous DMF and triethylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-5-(p-tolylethynyl)pyridine.
References
5-Ethynyl-2-methoxypyridine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-methoxypyridine is a key building block in modern organic and medicinal chemistry.[1] Its unique structure, featuring a pyridine ring functionalized with both a reactive ethynyl group and a methoxy group, allows for a diverse range of chemical transformations. This versatility makes it an invaluable precursor for the synthesis of a wide array of complex heterocyclic compounds, many of which are of significant interest in drug discovery and materials science. The ethynyl moiety serves as a versatile handle for various coupling and cycloaddition reactions, while the methoxy-substituted pyridine core is a common motif in many biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of fused heterocyclic systems, complete with detailed experimental protocols and quantitative data.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, a suitable 5-halo-2-methoxypyridine (typically 5-bromo-2-methoxypyridine) is coupled with a protected or unprotected acetylene source.
General Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Quantitative Data for Sonogashira Coupling Reactions
The following table summarizes various reported conditions for the Sonogashira coupling to synthesize this compound and its analogs, highlighting the versatility of this reaction.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 | [4][5] |
| 2 | 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | THF / Et₃N | RT | 16 | 64 | [6] |
| 3 | 5-Iodo-2-benzyloxypyrimidine | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 | [1] |
| 4 | 5-Iodo-2-benzyloxypyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 | [1] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative example for the synthesis of an alkynylpyridine derivative.
Materials:
-
5-Bromo-3-fluoro-2-cyanopyridine
-
Terminal alkyne (e.g., 4-ethylphenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas
Procedure:
-
To a degassed solution of 5-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[6]
-
Degas the reaction mixture for an additional 5 minutes at room temperature.[6]
-
Add the terminal alkyne (1 equiv) dropwise to the reaction mixture.[6]
-
Stir the reaction at room temperature for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-methoxypyridine derivative.
Applications in the Synthesis of Fused Heterocyclic Compounds
The ethynyl group of this compound is a versatile functional group that can participate in various cycloaddition and annulation reactions to construct a wide range of fused heterocyclic systems.
[3+2] Cycloaddition Reactions
[3+2] cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. This compound can act as the dipolarophile in these reactions, reacting with various 1,3-dipoles.
Isoxazoles can be synthesized through the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne functionality of this compound. The nitrile oxide is typically generated in situ from an aldoxime.
Caption: Synthesis of isoxazoles from this compound.
Detailed Experimental Protocol: Isoxazole Synthesis
This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne.
Materials:
-
This compound
-
Aldoxime (e.g., benzaldoxime)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aldoxime (1.5 equiv) and this compound (1 equiv) in DCM.
-
Add PIFA (1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for the appropriate time, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired isoxazole derivative.[2]
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of "click chemistry" and provides a highly efficient route to 1,2,3-triazoles.[7][8] this compound can readily participate in this reaction.
Caption: Huisgen cycloaddition for the synthesis of 1,2,3-triazoles.
Detailed Experimental Protocol: 1,2,3-Triazole Synthesis (Copper-Catalyzed)
This protocol outlines a heterogeneous copper-catalyzed azide-alkyne cycloaddition.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) oxide nanoparticles (CuO NPs)
-
Solvent (e.g., H₂O/t-BuOH mixture)
Procedure:
-
To a suspension of CuO nanoparticles in the chosen solvent system, add the organic azide (1 equiv) and this compound (1 equiv).
-
Heat the reaction mixture with stirring. The reaction can also be facilitated by microwave irradiation.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 1,4-disubstituted-1,2,3-triazole.
[4+2] Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[10][11] In principle, the electron-rich alkyne of this compound can act as a dienophile in reactions with electron-deficient dienes (inverse-electron-demand Diels-Alder) or the pyridine ring itself could potentially act as a diene component in certain scenarios, although this is less common. While specific examples utilizing this compound in Diels-Alder reactions are not extensively reported in the reviewed literature, the general principles can be applied for the design of synthetic routes to novel quinoline and other fused pyridine systems.
Synthesis of Other Fused Heterocycles
The versatility of the ethynyl group allows for its participation in various other annulation and cyclization reactions to generate a diverse array of fused heterocyclic systems.
Pyrazolo[1,5-a]pyridines can be synthesized through the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[4] While a direct example with this compound is not provided, the methodology is applicable.
Imidazo[1,2-a]pyridines are commonly synthesized by the condensation of 2-aminopyridines with α-haloketones or through multicomponent reactions.[12][13][14] The ethynyl group of this compound can be transformed into a suitable functional group to facilitate such cyclizations.
Thiazole derivatives can be synthesized from α-haloketones and thiourea or thioamides.[3][15] The ethynyl group of this compound can be hydrated to an acetyl group, which can then be halogenated to provide the necessary precursor for thiazole synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis via the Sonogashira coupling reaction and the reactivity of its ethynyl group in cycloaddition and other cyclization reactions make it an attractive starting material for the construction of complex molecular architectures. The methodologies outlined in this guide provide a solid foundation for the design and execution of synthetic routes to novel fused pyridine derivatives with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this scaffold, particularly in less common cycloaddition modes and multicomponent reactions, will undoubtedly lead to the discovery of new and valuable heterocyclic systems.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. bepls.com [bepls.com]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 14. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to Early-Stage Research on 5-Ethynyl-2-methoxypyridine Derivatives
Executive Summary: The 5-ethynyl-2-methoxypyridine scaffold is a promising heterocyclic structure in modern medicinal chemistry. The unique combination of a pyridine ring, an electron-donating methoxy group, and a reactive ethynyl group provides a versatile platform for developing novel therapeutic agents.[1] Early-stage research has identified significant potential for these derivatives in oncology and virology, with activities including the inhibition of critical cellular transporters and potential modulation of key signaling pathways.[2][3] This guide summarizes the current knowledge on the synthesis, biological activities, and mechanisms of action of these compounds, providing detailed experimental protocols and data for researchers in drug discovery and development.
Introduction to the this compound Core
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, prized for their unique electronic properties and ability to be readily functionalized.[1][4] The incorporation of an ethynyl group at the C5 position and a methoxy group at the C2 position of the pyridine ring creates a molecule with distinct regions for chemical modification and biological interaction. The ethynyl group, in particular, is a valuable functional group in drug design, known for its ability to form strong interactions, including covalent bonds, with biological targets.[1][2] Derivatives of this core structure have shown potential as anticancer, antiviral, and enzyme-inhibiting agents.[2][5][6]
Synthesis Strategies
The generation of this compound derivatives primarily relies on palladium-catalyzed cross-coupling reactions, which allow for the precise introduction of the ethynyl moiety onto the pyridine ring.
Experimental Protocols
Protocol 1: Sonogashira Coupling
This is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][6]
-
Reaction Setup: To an oven-dried flask, add the 5-halo-2-methoxypyridine (1 equivalent), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.02-0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (0.04-0.10 equivalents).
-
Solvent and Reagents: Add a suitable solvent (e.g., THF or 1,4-dioxane) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).
-
Alkyne Addition: Add the desired terminal alkyne (1.1-1.5 equivalents) to the mixture.
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the reaction at room temperature or with gentle heating (40-80 °C) until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the solvent under reduced pressure, and purify the residue using column chromatography to yield the final product.
Protocol 2: Stille Coupling
This method involves the coupling of an organostannane with an organic halide.[2]
-
Reaction Setup: In a reaction vessel, combine the 5-halo-2-methoxypyridine (1 equivalent) and a palladium catalyst, for instance, Pd(PPh3)2Cl2.[7]
-
Solvent and Reagents: Add a solvent such as dioxane.[7]
-
Stannane Addition: Introduce tributyl(ethynyl)tin (1.1 equivalents) to the mixture.[2]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at reflux (e.g., 100 °C) for several hours (e.g., 18 hours).[7]
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Biological Activities and Therapeutic Potential
Anticancer Activity
Derivatives of the 2-methoxypyridine core have demonstrated notable cytotoxic activities against various cancer cell lines.[5] A specific derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, was identified as a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key protein in tumor metabolism.[3]
| Compound ID | Cell Line | IC50 (µM) | Target/Activity | Reference |
| 4a | HT29 (colorectal) | 2.243 ± 0.217 | Cytotoxic | [5] |
| 4a | MRC5 (normal) | 2.222 ± 0.137 | Cytotoxic | [5] |
| 18n | MDA-MB-231 | - | MCT4 Inhibition | [3] |
| 12 | MCF-7 (breast) | 3.1 | Antiproliferative | [8] |
| 11 | MCF-7 (breast) | 1.2 | Antiproliferative | [8] |
Note: Compounds 4a, 11, and 12 are broader 2-methoxypyridine derivatives, included to show the general potential of the scaffold. Compound 18n is a direct this compound derivative.
Antiviral Activity
The 5-ethynyl-pyrimidine scaffold is a known pharmacophore in antiviral drug discovery. Carbocyclic analogues of 5-ethynyl-2'-deoxyuridine have shown modest activity against herpes simplex virus (HSV), types 1 and 2, suggesting that the 5-ethynyl group is a key component for antiviral effects.[6] This indicates that this compound derivatives are promising candidates for further antiviral screening.[2]
Mechanism of Action
The biological effects of this compound derivatives can be attributed to several potential mechanisms, primarily the inhibition of specific protein targets.
Inhibition of Monocarboxylate Transporter 4 (MCT4)
Tumor cells exhibit high rates of glycolysis, leading to the production of large amounts of lactate. To prevent toxic intracellular acidification, cancer cells upregulate transporters like MCT4 to efflux lactate.[3] Inhibition of MCT4 leads to intracellular lactate accumulation, a drop in pH, and ultimately, a reduction in cancer cell viability.
Hypothesized Kinase Inhibition
Structurally similar pyrimidine derivatives are well-documented kinase inhibitors.[9] The pyrimidine core can act as a hinge-binding motif within the ATP-binding pocket of kinases. While not yet confirmed for this compound specifically, it is hypothesized that these compounds could inhibit key kinases involved in cancer progression, such as VEGFR-2, EGFR, or Aurora kinases.[9]
Key Experimental Protocols (Biological Assays)
A robust evaluation of this compound derivatives requires a series of standardized in vitro assays.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Lactate Efflux Assay
This assay directly measures the inhibition of MCT4 activity.[3]
-
Cell Culture: Culture MCT4-expressing cells (e.g., MDA-MB-231) to confluence.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1 hour).
-
Lactate Measurement: Collect the extracellular medium at various time points after incubation.
-
Analysis: Measure the lactate concentration in the collected medium using a commercial lactate assay kit.
-
Quantification: Compare the rate of lactate efflux in treated cells to that of vehicle-treated control cells to determine the extent of inhibition.
Conclusion and Future Directions
Early-stage research strongly supports the this compound core as a valuable scaffold for drug discovery. The demonstrated activity of a derivative against MCT4 highlights a clear path forward in oncology, targeting tumor metabolism.[3] The potential for these compounds as kinase inhibitors and antiviral agents also warrants further investigation.[6][9] Future efforts should focus on synthesizing a broader library of derivatives to establish clear structure-activity relationships (SAR), conducting comprehensive screening against diverse cancer cell lines and viral panels, and performing in-depth mechanistic studies to validate hypothesized targets. The development of potent and selective derivatives could lead to novel therapeutics for challenging diseases.
References
- 1. This compound | 663955-59-7 | Benchchem [benchchem.com]
- 2. Buy 5-Ethynyl-2-methoxypyrimidine (EVT-1693125) | 1059705-07-5 [evitachem.com]
- 3. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 5-Ethynyl-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The resulting arylalkynes are key structural motifs in numerous biologically active compounds.
5-Ethynyl-2-methoxypyridine is a valuable building block in drug discovery due to the presence of the electron-rich methoxypyridine ring, which can engage in favorable interactions with biological targets, and the reactive ethynyl group that allows for its incorporation into larger molecular scaffolds via reactions like the Sonogashira coupling. These application notes provide a detailed protocol for the Sonogashira coupling reaction using this compound with a representative aryl halide, offering a foundational method for the synthesis of novel pyridine-containing compounds.
Reaction Principle and Workflow
The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is typically used to scavenge the hydrogen halide generated during the reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data for a representative Sonogashira coupling reaction between an aryl bromide and this compound. This data is based on a procedure for a similar coupling reaction.[1]
| Parameter | Value |
| Aryl Halide | 3,6-dibromoisothiazolo[4,3-b]pyridine |
| Equivalents of Aryl Halide | 1.0 eq. |
| Alkyne | This compound |
| Equivalents of Alkyne | 3.0 eq. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |
| Catalyst Loading | 0.02 eq. (2 mol%) |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Co-catalyst Loading | 0.01 eq. (1 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 65 °C |
| Reaction Time | 12-24 hours |
Experimental Protocol
This protocol details a general procedure for the Sonogashira coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (e.g., 3,6-dibromoisothiazolo[4,3-b]pyridine)
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq.), this compound (3.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.01 eq.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
To the flask, add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide), followed by anhydrous triethylamine.
-
Stir the reaction mixture at 65 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.
Visualization of Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Concluding Remarks
The Sonogashira coupling reaction of this compound provides an efficient and modular route for the synthesis of a diverse range of substituted pyridine derivatives. The protocol described herein serves as a robust starting point for researchers in drug discovery and medicinal chemistry. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrates. The versatility of this reaction allows for the facile introduction of the 2-methoxypyridine moiety into complex molecular architectures, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.
References
Application Notes and Protocols for Palladium-Catalyzed Sonogashira Coupling of 5-Ethynyl-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of palladium catalysts in the Sonogashira coupling of 5-ethynyl-2-methoxypyridine with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 2-methoxy-5-(arylethynyl)pyridines, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The versatility and mild reaction conditions of the Sonogashira coupling have made it a cornerstone in modern organic synthesis. This document outlines the application of this methodology to the coupling of this compound with various aryl halides, providing quantitative data and detailed experimental protocols to facilitate its use in research and development.
Data Presentation
The following table summarizes the results of palladium-catalyzed Sonogashira coupling reactions between this compound and a range of substituted aryl halides. The data highlights the versatility of the palladium catalyst system in accommodating various functional groups on the aryl halide partner.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 78 |
| 2 | 1-bromo-3-chloro-5-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 82 |
| 3 | 3-bromo-5-(trifluoromethyl)benzonitrile | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 75 |
| 4 | 1-bromo-3-(trifluoromethoxy)benzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 85 |
| 5 | 1-bromo-3-methoxy-5-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 79 |
| 6 | 1-bromo-3-fluoro-5-methoxybenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 88 |
| 7 | 1-bromo-3,5-difluorobenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 91 |
| 8 | 1-bromo-3,5-dichlorobenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 86 |
| 9 | 1-bromo-3,5-dimethylbenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 93 |
| 10 | 3-bromopyridine | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 72 |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with aryl halides.
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF to the flask, followed by triethylamine.
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether.[1]
-
Wash the filtrate with saturated aqueous ammonium chloride, followed by saturated aqueous sodium bicarbonate, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-5-(arylethynyl)pyridine.
Specific Protocol: Synthesis of 2-methoxy-5-((3-fluoro-5-(trifluoromethyl)phenyl)ethynyl)pyridine (Entry 1)
This protocol provides a specific example for the synthesis of one of the compounds listed in the data table.
Materials:
-
This compound (133 mg, 1.0 mmol)
-
1-bromo-3-fluoro-5-(trifluoromethyl)benzene (267 mg, 1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol)
-
Copper(I) iodide (19 mg, 0.1 mmol)
-
Triethylamine (0.42 mL, 3.0 mmol)
-
Anhydrous THF (10 mL)
-
Inert gas (Argon)
Procedure:
-
In a 25 mL Schlenk flask maintained under an argon atmosphere, combine this compound (133 mg, 1.0 mmol), 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (267 mg, 1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After completion, allow the reaction to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of diethyl ether and filter through a short pad of Celite. Wash the Celite pad with an additional 10 mL of diethyl ether.
-
Combine the organic filtrates and wash with 15 mL of saturated aqueous NH₄Cl, 15 mL of saturated aqueous NaHCO₃, and 15 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-methoxy-5-((3-fluoro-5-(trifluoromethyl)phenyl)ethynyl)pyridine as a solid (242 mg, 78% yield).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed Sonogashira coupling of this compound with an aryl halide.
Caption: General experimental workflow for the Sonogashira coupling.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.
References
Application Notes and Protocols for Copper-Free Sonogashira Coupling of 5-Ethynyl-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-free Sonogashira coupling reaction of 5-ethynyl-2-methoxypyridine with various aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules, offering a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The elimination of copper co-catalysts addresses issues such as the formation of alkyne homocoupling byproducts and simplifies product purification, making it a preferred method in many modern synthetic applications.[3]
Introduction
The Sonogashira cross-coupling reaction is a powerful tool for the construction of C(sp²)-C(sp) bonds.[1] Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the development of copper-free conditions has gained significant traction to avoid the drawbacks associated with copper, such as the need for strictly anaerobic conditions and the formation of undesired homocoupled alkyne side products.[3] this compound is a valuable building block in drug discovery, and its efficient coupling under mild, copper-free conditions is of significant interest.
This document outlines a general protocol for the copper-free Sonogashira coupling of this compound with a variety of aryl bromides, facilitated by a commercially available, air-stable palladium precatalyst. The provided methodology is characterized by its mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[3]
Data Presentation
The following table summarizes the results of copper-free Sonogashira coupling reactions between various aryl bromides and a terminal alkyne, demonstrating the versatility of the described protocol. While the original study did not specifically use this compound, the conditions are readily adaptable. The data presented here is based on the coupling of various aryl bromides with an electron-deficient heteroaromatic alkyne under the optimized room-temperature conditions.[3]
| Entry | Aryl Bromide | Product | Reaction Time (h) | Isolated Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-((6-methoxypyridin-3-yl)ethynyl)benzonitrile | 2 | 92 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-((6-methoxypyridin-3-yl)ethynyl)benzoate | 3 | 85 |
| 3 | 4-Bromoacetophenone | 1-(4-((6-methoxypyridin-3-yl)ethynyl)phenyl)ethan-1-one | 2 | 90 |
| 4 | 4-Bromo-1-nitrobenzene | 2-methoxy-5-((4-nitrophenyl)ethynyl)pyridine | 2 | 88 |
| 5 | 4-Bromo-N,N-dimethylaniline | 4-((6-methoxypyridin-3-yl)ethynyl)-N,N-dimethylaniline | 18 | 78 |
| 6 | 4-Bromophenol | 4-((6-methoxypyridin-3-yl)ethynyl)phenol | 18 | 65 |
| 7 | 3-Bromopyridine | 2-methoxy-5-(pyridin-3-ylethynyl)pyridine | 4 | 75 |
| 8 | 2-Bromothiophene | 2-methoxy-5-(thiophen-2-ylethynyl)pyridine | 4 | 81 |
Note: The product names in the table are hypothetical examples of the expected products from the reaction of this compound with the corresponding aryl bromide under the described conditions. The yields are based on analogous reactions reported in the literature.[3]
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling
This protocol is adapted from a reported procedure for the room-temperature, copper-free Sonogashira coupling of aryl bromides.[3]
Materials:
-
This compound
-
Aryl bromide
-
[DTBNpP]Pd(crotyl)Cl (P2) precatalyst
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.8 mmol, 1.6 equiv), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (0.0125 mmol, 2.5 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous DMSO (2.5 mL) via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 18 hours depending on the substrate.[3]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the copper-free Sonogashira reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by deprotonation of the alkyne and subsequent reaction with the palladium complex, and finally reductive elimination to yield the coupled product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the copper-free Sonogashira coupling of this compound.
Caption: General experimental workflow for the copper-free Sonogashira coupling.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Ethynyl-2-methoxypyridine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Ethynyl-2-methoxypyridine as a versatile building block in click chemistry. The presence of a terminal alkyne group on the methoxypyridine scaffold allows for its efficient conjugation to azide-functionalized molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This bioorthogonal reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups, making it a powerful tool in drug discovery, chemical biology, and materials science.[1][2]
The resulting 1,2,3-triazole linkage formed through this reaction is highly stable under physiological conditions.[3] The methoxypyridine moiety itself is a common scaffold in medicinal chemistry, known to be present in numerous FDA-approved drugs and to impart favorable pharmacokinetic properties.
Key Applications:
-
Bioconjugation: Covalent attachment to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an azide group. This enables the development of targeted drug delivery systems, diagnostic probes, and tools for studying biological processes.
-
Drug Discovery and Medicinal Chemistry: Synthesis of novel small molecule libraries with diverse functionalities. The triazole ring acts as a stable linker, and the pyridine core can be further modified to optimize biological activity and ADME properties.[2][4]
-
Probe Development: Construction of fluorescent or biotinylated probes for the detection and visualization of biological targets in cellular imaging and biochemical assays.
-
Materials Science: Functionalization of polymers and surfaces to create novel materials with tailored properties.
Quantitative Data Summary
As specific quantitative data for the click reaction of this compound is not extensively published, the following table provides a template with representative data that can be expected from a typical CuAAC reaction. Researchers should optimize conditions for their specific application and record their findings accordingly.
| Parameter | Value | Conditions | Notes |
| Reaction Yield | > 90% | Optimized CuAAC conditions | Yields are typically high for CuAAC reactions. |
| Reaction Time | 1 - 4 hours | Room Temperature | Reaction times can be influenced by catalyst, ligands, and reactants. |
| Purity of Product | > 95% | After purification | Purification is often straightforward due to the clean nature of the reaction. |
| Labeling Efficiency | Variable | Dependent on biomolecule | Efficiency will depend on the accessibility of the azide on the target molecule. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand (optional, but recommended for biomolecules)
-
Solvent (e.g., DMSO, water, t-BuOH/H₂O mixture)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent.
-
If using a ligand like THPTA, prepare a premix of CuSO₄ and the ligand in water. A typical ratio is 1:5 of CuSO₄ to ligand.
-
Add the CuSO₄ solution (or the premix) to the reaction mixture. A final concentration of 50-250 µM CuSO₄ is often sufficient.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture to achieve a final concentration of approximately 5 mM.
-
If the reaction is oxygen-sensitive, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Seal the reaction vial and stir at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be isolated by standard purification methods such as extraction, precipitation, or column chromatography.
Protocol 2: Labeling of an Azide-Modified Protein with this compound
This protocol provides a method for conjugating this compound to a protein that has been functionalized with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO (for dissolving this compound)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (a molar excess of the alkyne is typically used).
-
Prepare a fresh premix of CuSO₄ and THPTA in water. For protein labeling, final concentrations of 50 µM CuSO₄ and 250 µM THPTA are a good starting point.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the solution and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
-
Analyze the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent azide was used as a control) or mass spectrometry.
Visualizations
Caption: General workflow of a CuAAC click reaction.
Caption: Step-by-step experimental workflow for CuAAC.
Caption: Logical relationship in protein bioconjugation.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
- 4. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: Preparation and Biological Screening of 5-Ethynyl-2-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 5-ethynyl-2-methoxypyridine derivatives, a class of compounds with significant potential in medicinal chemistry. The protocols outlined below detail the chemical preparation via Sonogashira coupling and subsequent biological screening for potential anticancer activity.
Introduction
This compound and its derivatives are heterocyclic organic compounds that serve as valuable building blocks in the development of novel therapeutic agents. The presence of a reactive ethynyl group and a methoxypyridine scaffold allows for diverse chemical modifications, leading to compounds with a range of biological activities.[1] Research has indicated their potential as antiviral, anticancer, and antimalarial agents.[2][3] One of the key synthetic routes to these compounds is the Sonogashira cross-coupling reaction, a reliable method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[4][5]
The biological evaluation of these derivatives often involves screening for cytotoxicity against various cancer cell lines and investigating their mechanism of action, such as the inhibition of specific signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is a notable target for pyridine-based inhibitors.[6][7] This document provides detailed protocols for the synthesis of a model this compound derivative and its subsequent evaluation in a cytotoxicity assay, along with a description of the PI3K/Akt/mTOR signaling pathway.
Data Presentation
The biological activity of synthesized this compound derivatives can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50). The following table provides a representative summary of the cytotoxic activity of a series of hypothetical pyridine derivatives against common cancer cell lines.
| Compound ID | Structure | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| PYR-001 | This compound | 15.2 | 21.8 | 18.5 |
| PYR-002 | 5-(phenylethynyl)-2-methoxypyridine | 8.7 | 12.4 | 9.9 |
| PYR-003 | 5-((4-fluorophenyl)ethynyl)-2-methoxypyridine | 5.1 | 7.3 | 6.2 |
| PYR-004 | 5-((trimethylsilyl)ethynyl)-2-methoxypyridine | >50 | >50 | >50 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes the synthesis of this compound from 5-bromo-2-methoxypyridine and ethynyltrimethylsilane, followed by deprotection.
Materials:
-
5-bromo-2-methoxypyridine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Rotary evaporator
Procedure:
Part A: Sonogashira Coupling
-
To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-methoxypyridine (1.0 mmol, 1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.025 eq).[8]
-
Add anhydrous THF (5 mL) and triethylamine (7.0 eq).[8]
-
Add ethynyltrimethylsilane (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®, washing the pad with the same solvent.[8]
-
Wash the filtrate sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.[8]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
Purify the crude product by silica gel column chromatography to afford 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine.
Part B: Deprotection of the Trimethylsilyl (TMS) Group
-
Dissolve the TMS-protected compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Add TBAF solution (1.1 mmol, 1.1 eq, 1M in THF) dropwise to the solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Cytotoxicity Screening using MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5][9]
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF or pure DMSO)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette or automated liquid handler
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with untreated cells (positive control for viability) and wells with medium only (negative control/blank). A known cytotoxic drug (e.g., doxorubicin) can be used as a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[4]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[1][4]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[1][4]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 5-Ethynyl-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of biologically active molecules. Its rigid ethynyl group and the electronic properties of the methoxypyridine core make it a desirable fragment for developing novel therapeutics, including enzyme inhibitors and probes for biological systems. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust and scalable Sonogashira coupling reaction.
Applications in Drug Discovery and Chemical Biology
The structural motif of this compound is found in compounds investigated for various therapeutic areas. Pyridine derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties[1]. The ethynyl group can act as a key interaction moiety with biological targets or as a handle for further functionalization via click chemistry.
Notably, derivatives of methoxypyridine have been explored as inhibitors of key signaling pathways implicated in cancer. For instance, various methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors, which target a central pathway regulating cell growth and proliferation[2]. Furthermore, a substituted 5-ethynyl-4-methoxypyridine derivative has been identified as a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4)[3][4]. MCT4 is crucial for lactate efflux in highly glycolytic cancer cells, and its inhibition represents a promising strategy to disrupt tumor metabolism[3].
Signaling Pathway: MCT4 Inhibition in Cancer
The diagram below illustrates the role of MCT4 in cancer cell metabolism and the therapeutic potential of its inhibition.
Caption: Inhibition of MCT4 by a this compound derivative.
Scale-up Synthesis Protocol: Sonogashira Coupling
The recommended route for the large-scale synthesis of this compound is a Sonogashira cross-coupling reaction between 5-bromo-2-methoxypyridine and a protected acetylene equivalent, such as trimethylsilylacetylene, followed by deprotection.
Reaction Scheme
Caption: Two-step synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-methoxypyridine | ≥98% | Commercial Source |
| Trimethylsilylacetylene | ≥98% | Commercial Source |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial Source |
| Copper(I) iodide | 99.99% | Commercial Source |
| Triethylamine | ≥99.5%, anhydrous | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |
| Potassium carbonate | ≥99% | Commercial Source |
| Methanol | Anhydrous, ≥99.8% | Commercial Source |
| Ethyl acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Celite® | --- | Commercial Source |
| Brine (saturated NaCl solution) | --- | Laboratory prepared |
| Sodium sulfate (anhydrous) | ACS Grade | Commercial Source |
Experimental Protocol
Step 1: Sonogashira Coupling of 5-Bromo-2-methoxypyridine and Trimethylsilylacetylene
-
Reactor Setup: To a clean and dry 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, charge 5-bromo-2-methoxypyridine (2.00 kg, 10.64 mol).
-
Solvent and Reagents Addition: Add anhydrous tetrahydrofuran (THF, 20 L) and triethylamine (4.2 L, 30.1 mol). Begin stirring to dissolve the starting material.
-
Inerting: Purge the reactor with nitrogen for 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
Catalyst Addition: Under a strong nitrogen flow, add copper(I) iodide (40.5 g, 0.21 mol) and tetrakis(triphenylphosphine)palladium(0) (123 g, 0.11 mol).
-
Substrate Addition: Slowly add trimethylsilylacetylene (1.56 L, 11.17 mol) to the reaction mixture via an addition funnel over a period of 1 hour. An exotherm may be observed; maintain the internal temperature below 40 °C using the reactor jacket.
-
Reaction Monitoring: Heat the reaction mixture to 60-65 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the filter cake with THF (2 x 2 L).
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (20 L) and wash with water (2 x 10 L) and brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 5-((trimethylsilyl)ethynyl)-2-methoxypyridine.
-
Step 2: Deprotection to this compound
-
Reaction Setup: To a 50 L reactor, add the crude 5-((trimethylsilyl)ethynyl)-2-methoxypyridine from the previous step.
-
Solvent and Base Addition: Add methanol (20 L) and potassium carbonate (2.21 kg, 16.0 mol).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC or HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 L) and wash with water (2 x 10 L) and brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a solid.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | |
| 5-Bromo-2-methoxypyridine | 2.00 kg |
| Reagents | |
| Trimethylsilylacetylene | 1.56 L |
| Pd(PPh₃)₄ | 123 g (1.0 mol%) |
| CuI | 40.5 g (2.0 mol%) |
| Triethylamine | 4.2 L |
| Potassium Carbonate | 2.21 kg |
| Solvents | |
| THF | 20 L |
| Methanol | 20 L |
| Reaction Conditions | |
| Sonogashira Temperature | 60-65 °C |
| Sonogashira Time | 12-16 h |
| Deprotection Temperature | Room Temperature |
| Deprotection Time | 4-6 h |
| Product | |
| This compound (Expected Yield) | 1.1 - 1.3 kg (78-92%) |
| Purity (by HPLC) | >98% |
Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
This document provides a comprehensive guide for the scale-up synthesis of this compound. The described Sonogashira coupling protocol is robust and scalable, offering a reliable method for producing this valuable building block in kilogram quantities. The provided application context highlights the importance of this compound in the development of novel therapeutics, particularly in the area of cancer metabolism. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis on a large scale.
References
- 1. Buy 5-Ethynyl-2-methoxypyrimidine (EVT-1693125) | 1059705-07-5 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 5-Ethynyl-2-methoxypyridine Derivatives by Column Chromatography
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of 5-ethynyl-2-methoxypyridine and its derivatives utilizing column chromatography. This compound is a valuable building block in medicinal chemistry, and achieving high purity is crucial for subsequent synthetic steps and biological screening. This guide outlines the principles of chromatographic separation for this class of compounds, offers detailed experimental procedures, and presents data in a clear, accessible format to facilitate reproducible and efficient purification.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the reactive ethynyl group and the methoxypyridine core makes it a versatile scaffold in drug discovery. Following its synthesis, typically via Sonogashira coupling or other cross-coupling reactions, the crude product often contains residual starting materials, catalysts, and byproducts. Column chromatography is the most effective method for isolating the desired product with high purity.
This application note details the use of silica gel flash column chromatography for the purification of this compound derivatives. It provides a general protocol that can be adapted for various analogs and discusses key parameters influencing the separation.
Principles of Separation
The purification of this compound derivatives by column chromatography relies on the principle of differential adsorption of the components of a mixture onto a solid stationary phase while a liquid mobile phase passes through it. For this class of compounds, silica gel, a polar adsorbent, is the most common stationary phase.
The separation is governed by the polarity of the compounds in the mixture. This compound, with its pyridine nitrogen and methoxy group, is a moderately polar compound. Non-polar impurities will travel through the column more quickly with a less polar mobile phase, while more polar impurities will be more strongly adsorbed to the silica gel and require a more polar mobile phase for elution. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is critical for achieving good separation.
A general rule of thumb is to select a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the desired compound on a thin-layer chromatography (TLC) plate.[1][2] This Rƒ value typically ensures a good balance between separation efficiency and elution time. Due to the basic nature of the pyridine ring, peak tailing can sometimes be observed due to strong interactions with the acidic silanol groups on the silica surface. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[3]
Experimental Protocols
This section provides a detailed protocol for the flash column chromatography purification of a crude reaction mixture containing a this compound derivative.
Materials and Equipment
-
Crude this compound derivative
-
Silica gel (230-400 mesh)[4]
-
Hexanes or Petroleum Ether (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure
Step 1: Preparation of the Slurry
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. A typical starting eluent for this compound derivatives is a mixture of hexanes (or petroleum ether) and ethyl acetate (e.g., 9:1 v/v).
-
The amount of silica gel used is typically 50-100 times the weight of the crude material to be purified.
Step 2: Packing the Column
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the silica gel run dry.
-
Once the silica has settled, add another thin layer of sand (approximately 1 cm) on top of the packed silica bed to prevent disturbance during sample loading.
-
Drain the solvent until the level is just at the top of the sand layer.
Step 3: Loading the Sample
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to be absorbed into the silica gel until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to be absorbed into the silica. Repeat this step 2-3 times.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent at a steady rate (for flash chromatography).
-
Collect the eluate in a series of labeled test tubes or flasks.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
If the desired compound is not eluting, the polarity of the mobile phase can be gradually increased (gradient elution). For example, the ethyl acetate concentration can be increased from 10% to 20%, then 30%, and so on.
Step 5: Isolation of the Purified Product
-
Based on the TLC analysis, combine the fractions containing the pure this compound derivative.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, etc.).
Data Presentation
The following table summarizes typical column chromatography parameters for the purification of this compound derivatives based on literature precedents for similar compounds.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexanes or Petroleum Ether is commonly used. A typical starting point is 10% Ethyl Acetate, with the polarity gradually increased as needed. |
| Typical Rƒ Value | An Rƒ of 0.2-0.3 in the chosen eluent system on a silica gel TLC plate is recommended for optimal separation.[1][2] |
| Example Eluent System | For a related 3-phenylethynyl-2-aminopyridine, an eluent of ethyl acetate/petroleum ether (1:5, v/v) resulted in an Rƒ of 0.40. |
| Additive (Optional) | 0.1-1% Triethylamine can be added to the eluent to reduce peak tailing.[3] |
| Detection | UV visualization at 254 nm is effective for locating the aromatic pyridine derivatives on a TLC plate. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound derivatives by flash column chromatography.
Caption: Workflow for Flash Column Chromatography Purification.
Logical Relationship of Purification Parameters
The diagram below shows the logical relationship between key parameters in developing a column chromatography purification method.
Caption: Interplay of Parameters in Chromatographic Purification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Poor separation | The polarity of the eluent is too high, or the column is overloaded. | Use a less polar solvent system. Ensure the amount of crude material is appropriate for the column size (typically 1-2% of the silica gel weight). |
| Peak tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[3] Alternatively, use a less acidic stationary phase like alumina. |
| Compound streaks on TLC | The compound may be too concentrated, or it might be degrading on the silica. | Dilute the sample for TLC analysis. If degradation is suspected, consider using a deactivated stationary phase or a different purification technique. |
Conclusion
Column chromatography is an indispensable technique for the purification of this compound and its derivatives, enabling the isolation of these valuable compounds in high purity. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by following the detailed protocols outlined in this application note, researchers can achieve efficient and reproducible purifications. The provided data and visualizations serve as a practical guide for drug development professionals to streamline their synthetic and purification workflows.
References
Application of 5-Ethynyl-2-methoxypyridine in Agrochemical Synthesis: A Review of Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-methoxypyridine is a heterocyclic building block with potential applications in the synthesis of novel agrochemicals. The presence of a reactive ethynyl group and a methoxypyridine scaffold offers a versatile platform for the development of new herbicides, insecticides, and fungicides. The pyridine ring is a common motif in a wide range of successful agrochemicals, valued for its ability to interact with biological targets and its favorable physicochemical properties for uptake and translocation in plants. The ethynyl group serves as a key functional handle for various coupling reactions, allowing for the construction of complex molecular architectures.
While specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in compounds under investigation for biological activity. The primary route for its application in agrochemical discovery is through carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.
Potential Synthetic Applications
The primary utility of this compound in agrochemical synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction allows for the facile connection of the ethynylpyridine core to a wide variety of aryl or heteroaryl halides, leading to the generation of diverse libraries of compounds for biological screening.
Key Reaction: Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction would involve its coupling with a suitably substituted (hetero)aryl halide to generate a diarylacetylene scaffold.
A general workflow for such a synthetic approach is outlined below:
Caption: General workflow for the synthesis and screening of potential agrochemicals using this compound via Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general, representative protocol for the Sonogashira coupling of this compound with an aryl halide. Note: This is a generalized procedure and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is typically required for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.1 eq.).
-
Dissolve the solids in the anhydrous solvent.
-
Add the amine base (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Potential Agrochemical Targets
While specific examples are not prevalent, the structural motif of a substituted ethynylpyridine could be incorporated into molecules targeting various biological pathways relevant to agrochemicals.
Caption: Potential agrochemical classes and their molecular targets that could be explored using scaffolds derived from this compound.
Data Presentation
As no specific quantitative data for agrochemicals derived directly from this compound is available in the reviewed literature, a comparative data table cannot be provided at this time. Researchers are encouraged to generate such data through systematic synthesis and biological screening of novel derivatives.
Conclusion
This compound represents a promising, yet underexplored, building block in the field of agrochemical synthesis. Its utility is primarily projected through its participation in powerful synthetic transformations like the Sonogashira coupling, which enables the rapid generation of diverse chemical libraries. While direct applications in commercial agrochemicals are not yet apparent, the structural features of this molecule suggest its potential for incorporation into novel active ingredients targeting a range of pests and weeds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in modern crop protection.
Troubleshooting & Optimization
Troubleshooting low yield in Sonogashira coupling of 5-Ethynyl-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues in the Sonogashira coupling of 5-ethynyl-2-methoxypyridine with an aryl or vinyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira coupling reaction and why is it used for this compound?
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1] It is widely used due to its reliability and mild reaction conditions, making it suitable for the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This reaction is ideal for incorporating the 2-methoxypyridine moiety into larger molecular scaffolds.
Q2: What are the key components of a Sonogashira coupling reaction?
A typical Sonogashira coupling reaction involves:
-
Palladium catalyst: A source of palladium(0), which is the active catalytic species. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2]
-
Copper(I) co-catalyst: Typically copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate, increasing the reaction rate.[1]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.[3]
-
Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used.[4]
-
Inert Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from promoting the undesirable homocoupling of the alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation.[5]
Q3: What is Glaser-Hay coupling and how can it be minimized?
Glaser-Hay coupling is the primary side reaction in Sonogashira couplings, leading to the homocoupling of the terminal alkyne to form a diyne.[5] This is particularly problematic when the reaction is exposed to oxygen. To minimize this side reaction:
-
Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon).
-
Thoroughly degas all solvents and reagents before use.
-
Consider using copper-free Sonogashira conditions, as the copper co-catalyst can promote this side reaction.[6]
-
Some studies suggest that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling.[5]
Q4: Can the pyridine nitrogen in this compound interfere with the reaction?
Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This can potentially inhibit the catalytic cycle and lead to lower yields. The choice of ligand on the palladium catalyst can influence this interaction. Bulky, electron-rich phosphine ligands can sometimes mitigate this issue. If catalyst inhibition is suspected, adjusting the ligand, catalyst loading, or temperature may be necessary.
Troubleshooting Guide
Low Yield or No Reaction
Problem: My Sonogashira coupling of this compound is resulting in a low yield or no product at all. What are the common causes and how can I fix this?
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Question: Is my palladium catalyst active?
-
Answer: Palladium(0) catalysts can be sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] The presence of a black precipitate ("palladium black") indicates catalyst decomposition.
-
-
Poor Quality Reagents:
-
Question: Are my reagents pure and dry?
-
Answer: Impurities in the this compound, the aryl/vinyl halide, or the solvent can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous. The amine base should be freshly distilled as amines can oxidize over time.
-
-
Inadequate Inert Atmosphere:
-
Question: Is my reaction setup sufficiently free of oxygen?
-
Answer: Oxygen can lead to the homocoupling of this compound (Glaser coupling) and deactivate the palladium catalyst.[5] Ensure all glassware is oven-dried and cooled under an inert gas. Solvents must be thoroughly degassed using techniques like freeze-pump-thaw or by sparging with argon or nitrogen for an extended period.
-
-
Suboptimal Reaction Conditions:
-
Question: Are the temperature, solvent, and base appropriate for this specific substrate?
-
Answer: The reactivity of the aryl/vinyl halide plays a significant role; the general order of reactivity is I > Br > Cl.[1] For less reactive halides like bromides or chlorides, higher temperatures may be required. The 2-methoxy group on the pyridine ring is an electron-donating group, which can affect the reactivity of the alkyne. A systematic optimization of the base, solvent, and temperature may be necessary.
-
Incomplete Conversion
Problem: The reaction starts but seems to stall before all the starting material is consumed.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Question: Has my catalyst died during the reaction?
-
Answer: This is a common issue. The pyridine nitrogen of your substrate or product could be coordinating to the palladium center and inhibiting further catalysis. Consider using a higher catalyst loading or a more robust ligand system, such as one with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which can stabilize the catalyst.[2]
-
-
Insufficient Base:
-
Question: Is there enough base to drive the reaction to completion?
-
Answer: The reaction generates a hydrogen halide byproduct that needs to be neutralized by the base. Ensure you are using a sufficient excess of a suitable amine base (typically 2-3 equivalents).[7]
-
Side Product Formation
Problem: I am observing significant amounts of a side product corresponding to the dimer of this compound.
Possible Causes & Solutions:
-
Glaser-Hay Homocoupling:
-
Question: How can I prevent the homocoupling of my alkyne?
-
Answer: This is the most common side reaction and is promoted by oxygen and the copper co-catalyst.[5]
-
Improve Inert Atmosphere: Rigorously exclude oxygen from your reaction system.
-
Copper-Free Conditions: Switch to a copper-free Sonogashira protocol. These conditions may require different ligands and bases to be effective.[6]
-
Controlled Addition: Try adding the this compound slowly to the reaction mixture to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.
-
-
Optimized Reaction Parameters
The following table summarizes key quantitative data for optimizing the Sonogashira coupling of this compound. These are starting points and may require further optimization for specific substrates.
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | ||
| Pd(PPh₃)₄ | 1-5 mol% | A common and effective Pd(0) source.[2] |
| PdCl₂(PPh₃)₂ | 1-5 mol% | A stable Pd(II) precatalyst that is reduced in situ.[2] |
| Copper Co-catalyst | ||
| CuI | 2-10 mol% | Typically used in excess relative to the palladium catalyst.[7] |
| Ligand (if applicable) | ||
| PPh₃ | 2-10 mol% | Often added to stabilize the palladium catalyst. |
| Bulky Phosphines (e.g., P(t-Bu)₃) | 2-10 mol% | Can be beneficial for challenging substrates.[3] |
| Base | ||
| Triethylamine (TEA) | 2-5 equivalents | A standard and effective base.[8] |
| Diisopropylamine (DIPA) | 2-5 equivalents | Another commonly used amine base. |
| Solvent | ||
| THF, Toluene, DMF | 0.1 - 0.5 M | Must be anhydrous and thoroughly degassed. |
| Temperature | ||
| Room Temp to 100 °C | Dependent on the reactivity of the aryl/vinyl halide. Iodides may react at room temperature, while bromides and chlorides often require heating.[1] |
Experimental Protocol: Sonogashira Coupling of this compound with 2-Bromo-3-methoxypyridine
This protocol is adapted from established procedures for similar heteroaromatic substrates and should be optimized for specific needs.[4]
Materials:
-
2-Bromo-3-methoxypyridine (1.0 eq)
-
This compound (1.1-1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous and degassed tetrahydrofuran (THF) or toluene
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 2-bromo-3-methoxypyridine.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add this compound via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The Sonogashira catalytic cycle.
Caption: Troubleshooting workflow for low yield.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. DSpace [repository.kaust.edu.sa]
Technical Support Center: Optimization of Catalyst Loading for 5-Ethynyl-2-methoxypyridine Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of 5-Ethynyl-2-methoxypyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My cross-coupling reaction with this compound is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in the cross-coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that the catalyst is active and has been stored under appropriate inert conditions. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species, and incomplete reduction can lead to low activity.
-
Ligand Selection: The choice of phosphine ligand is critical, especially for pyridine-containing substrates. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can often overcome this issue by promoting the desired oxidative addition and reductive elimination steps.
-
Base and Solvent: The choice of base and solvent system is crucial for an efficient reaction. For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. For Sonogashira couplings, an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically employed. Ensure the base is of high purity and the solvent is anhydrous and degassed, as oxygen can lead to catalyst deactivation and undesirable side reactions.
-
Reaction Temperature: The reaction temperature may be suboptimal. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A careful optimization of the reaction temperature is often necessary. If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial.
-
Reagent Quality: The purity of all reagents, including this compound and the coupling partner, is paramount. Impurities can poison the catalyst and inhibit the reaction.
Question 2: I am observing significant formation of a byproduct from the homocoupling of this compound in my Sonogashira reaction. How can I minimize this?
Answer:
The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[1] Here are several strategies to minimize this undesired reaction:
-
Copper-Free Conditions: Performing the Sonogashira reaction in the absence of a copper co-catalyst is a highly effective way to suppress alkyne homocoupling.[2] This often requires the use of a more reactive palladium catalyst system and may necessitate higher reaction temperatures or a stronger base.
-
Control of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes. It is critical to ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed. Techniques like freeze-pump-thaw cycles for the solvent are highly recommended.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.
-
Lowering Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling. However, this must be balanced with maintaining a sufficient rate for the desired cross-coupling reaction.
Question 3: My reaction has stalled before completion, and I observe the formation of a black precipitate. What is happening and what can I do?
Answer:
The formation of a black precipitate, commonly referred to as "palladium black," is an indication of catalyst decomposition. This leads to a loss of active catalyst in the solution and can cause the reaction to stall.
-
Causes of Catalyst Decomposition:
-
High Temperatures: Excessive heat can lead to the agglomeration of palladium nanoparticles and the formation of inactive palladium black.
-
Impurities: Impurities in the reagents or solvents can poison the catalyst and promote its decomposition.
-
Inappropriate Ligand: An unsuitable ligand may not adequately stabilize the palladium catalyst throughout the catalytic cycle, leading to its precipitation.
-
-
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Experiment with lower reaction temperatures to find a balance between reaction rate and catalyst stability.
-
Use High-Purity Reagents and Solvents: Ensure all components of the reaction are of the highest possible purity.
-
Select a More Robust Ligand: Employing bulky, electron-rich phosphine ligands can enhance the stability of the palladium catalyst.
-
Incremental Catalyst Addition: In some cases, adding a second portion of the catalyst to a stalled reaction can help it proceed to completion, confirming that catalyst deactivation was the issue.
-
Frequently Asked Questions (FAQs)
Question 1: What is a typical starting catalyst loading for the cross-coupling of this compound?
Answer:
For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. A loading of 2-3 mol% is often a reasonable compromise between reaction efficiency and cost. For highly active pre-catalyst systems, it may be possible to achieve good results with loadings as low as 0.1-0.5 mol%.
Question 2: Will increasing the catalyst loading always improve the reaction yield?
Answer:
Not necessarily. While a higher catalyst loading can sometimes increase the rate of a sluggish reaction, excessively high concentrations can lead to undesirable outcomes. These can include an increase in side reactions such as homocoupling, and can also complicate the purification of the final product due to higher residual palladium levels. Optimization is key to finding the lowest effective catalyst concentration that provides a good yield in a reasonable timeframe.
Question 3: How does the choice of ligand affect the optimal catalyst loading?
Answer:
The ligand plays a crucial role in stabilizing the active palladium species and influencing its reactivity. Bulky, electron-rich phosphine ligands can stabilize the palladium center, often allowing for lower catalyst loadings while maintaining high catalytic activity. The optimal palladium-to-ligand ratio is also a key parameter to consider during optimization, typically ranging from 1:1 to 1:2.
Question 4: What are the key indicators that my catalyst loading might be suboptimal?
Answer:
Key indicators of suboptimal catalyst loading include:
-
Low reaction yield or incomplete conversion of starting materials: This may suggest the catalyst loading is too low.
-
Significant formation of side products: High catalyst loading can sometimes promote side reactions.
-
Formation of palladium black: This indicates catalyst decomposition, which might be exacerbated by high concentrations or inappropriate reaction conditions.
-
Long reaction times: If the reaction is proceeding very slowly, a modest increase in catalyst loading could be beneficial, after other parameters like temperature have been optimized.
Data Presentation
The following tables summarize representative quantitative data on the effect of catalyst loading on the yield of cross-coupling reactions involving pyridine and ethynyl-containing substrates. This data is intended to serve as a guideline for optimization.
Table 1: Representative Data for Suzuki-Miyaura Coupling of a Halopyridine with a Boronic Acid
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd(PPh₃)₄ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 3 | Pd(dppf)Cl₂ | 2 | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 4 | Pd(dppf)Cl₂ | 0.5 | K₃PO₄ | Toluene | 110 | 12 | 88 |
Table 2: Representative Data for Sonogashira Coupling of this compound with an Aryl Halide
| Entry | Palladium Catalyst | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI (5 mol%) | 2 | Et₃N | THF | 60 | 6 | 75 |
| 2 | Pd(PPh₃)₂Cl₂ | CuI (5 mol%) | 5 | Et₃N | THF | 60 | 6 | 85 |
| 3 | Pd(OAc)₂/SPhos | None | 1 | K₃PO₄ | Dioxane | 80 | 12 | 90 |
| 4 | Pd(OAc)₂/SPhos | None | 0.5 | K₃PO₄ | Dioxane | 80 | 18 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Caption: Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
Caption: Workflow for Sonogashira Coupling.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (if used, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv) via syringe. Then, add this compound (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationships
Caption: Troubleshooting Decision Tree.
References
Identifying and minimizing byproducts in 5-Ethynyl-2-methoxypyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethynyl-2-methoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of cross-coupling reactions. The most prevalent of these is the Sonogashira coupling, which takes advantage of the terminal alkyne functionality. Other notable reactions include Suzuki-Miyaura coupling and "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Q2: What is the primary byproduct in Sonogashira coupling reactions with this compound?
A2: The most common and often significant byproduct in Sonogashira couplings of terminal alkynes like this compound is the homocoupling product, also known as the Glaser coupling product. This results from the oxidative dimerization of two molecules of the starting alkyne to form a diyne. The formation of this byproduct is often promoted by the presence of oxygen and the copper(I) co-catalyst.
Q3: How can I minimize the formation of the homocoupling byproduct in Sonogashira reactions?
A3: Several strategies can be employed to minimize the formation of the homocoupling byproduct:
-
Inert Atmosphere: Rigorously degassing all solvents and reagents and maintaining a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial to prevent oxygen-mediated oxidative coupling.
-
Copper-Free Protocols: Utilizing a copper-free Sonogashira protocol is a direct way to avoid the copper-catalyzed homocoupling side reaction. These methods often rely on specific palladium catalysts and ligands.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. Amines like triethylamine or diethylamine are commonly used, and their purity is important.
-
Hydrogen Atmosphere: In some cases, conducting the reaction under a diluted hydrogen atmosphere (mixed with an inert gas like nitrogen or argon) can significantly reduce the formation of the homocoupling byproduct to as low as 2%.[1]
Q4: Are there significant byproducts in "click chemistry" reactions with this compound?
A4: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is known for its high efficiency, selectivity, and the generation of minimal byproducts. When performed under optimal conditions, the reaction typically proceeds to high conversion with little to no side products, simplifying the purification process.
Troubleshooting Guides
Sonogashira Coupling Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired cross-coupled product and significant amount of homocoupling byproduct. | 1. Presence of oxygen in the reaction mixture.2. Inactive palladium catalyst.3. Suboptimal base or solvent.4. High reaction temperature promoting side reactions. | 1. Ensure thorough degassing of all solvents and reagents. Use Schlenk line techniques or freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (N₂ or Ar).2. Use a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is activated in situ.3. Screen different amine bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF, toluene). Ensure the base is pure and dry.4. Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is sluggish. Higher temperatures can sometimes favor byproduct formation.[2][3] |
| Reaction does not go to completion; starting materials remain. | 1. Insufficient catalyst loading.2. Deactivation of the catalyst.3. Poor solubility of reactants. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%).2. Ensure the reaction is strictly anaerobic. The pyridine nitrogen can sometimes coordinate to the palladium center and inhibit catalysis; consider using ligands that can mitigate this effect.3. Try a different solvent or a co-solvent system to improve the solubility of all reaction components. |
| Difficulty in purifying the product from the homocoupling byproduct. | The homocoupling product often has similar polarity to the desired product. | 1. Optimize the reaction to minimize the formation of the byproduct (see above).2. Utilize careful column chromatography with a shallow solvent gradient to improve separation.3. Recrystallization may be an effective purification method if a suitable solvent system can be found. |
Suzuki-Miyaura Coupling Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired coupled product. | 1. Inactive catalyst or inappropriate ligand.2. Incorrect base or solvent system.3. Decomposition of the boronic acid/ester. | 1. Screen different palladium catalysts and phosphine ligands. For pyridine-containing substrates, ligands that are less prone to inhibition by the nitrogen lone pair can be beneficial.2. The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., dioxane/water, toluene/water) should also be optimized.3. Boronic acids can undergo protodeboronation. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). |
| Formation of homocoupled biaryl byproduct (from the boronic acid). | This can occur, especially in the presence of oxygen or under certain catalytic conditions. | 1. Ensure the reaction is performed under an inert atmosphere.2. Optimize the stoichiometry of the reactants. A slight excess of the boronic acid is common, but a large excess may favor homocoupling.3. The choice of palladium catalyst and ligand can influence the extent of this side reaction. |
Data Presentation
Table 1: Illustrative Yields and Byproduct Formation in Sonogashira Coupling of Aryl Halides with Terminal Alkynes under Different Conditions.
Note: This data is representative for Sonogashira reactions and may not be specific to this compound, but illustrates general trends.
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | N₂ | 85 | 10 |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | N₂ + H₂ (diluted) | 95 | <2 |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N / Toluene | Ar | 78 | 15 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | N₂ | 96 | Not Reported |
Data compiled from various sources for illustrative purposes.[1]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the anhydrous solvent.
-
Add the anhydrous amine base via syringe.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like P(t-Bu)₃)
-
Anhydrous base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand, and base to a dry Schlenk flask.
-
Add the aryl halide (1.0 eq), this compound (1.2 eq), and anhydrous solvent.
-
Heat the reaction mixture with stirring until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up and purification are similar to the copper-catalyzed protocol.
Visualizations
Caption: Byproduct formation pathway in Sonogashira coupling.
Caption: A troubleshooting workflow for optimizing reaction yields.
References
Technical Support Center: Catalyst Deactivation in Reactions with 5-Ethynyl-2-methoxypyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues during chemical reactions involving 5-Ethynyl-2-methoxypyridine. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The structure of this compound presents a few challenges that can lead to catalyst deactivation. The primary issue is the presence of the pyridine nitrogen atom, which is a Lewis base. This nitrogen can coordinate strongly to the palladium catalyst, forming an inactive complex and effectively "poisoning" the catalyst. This inhibition of the catalytic cycle can lead to low or no product yield. Additionally, the terminal alkyne group can undergo undesired side reactions, such as homocoupling (Glaser coupling), especially in the presence of a copper(I) co-catalyst and oxygen.
Q2: What is the most common side reaction observed with this compound in Sonogashira couplings?
A2: The most prevalent side reaction is the homocoupling of this compound to form 1,4-bis(2-methoxypyridin-5-yl)buta-1,3-diyne. This is often referred to as Glaser coupling and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. This side reaction consumes the starting material, reduces the yield of the desired product, and can complicate purification.
Q3: Can the methoxy group in this compound influence catalyst deactivation?
A3: Yes, the electron-donating nature of the 2-methoxy group can increase the electron density on the pyridine ring. This, in turn, can enhance the Lewis basicity of the pyridine nitrogen, potentially strengthening its coordination to the palladium catalyst and exacerbating catalyst poisoning.
Q4: Are there catalyst systems that are less susceptible to deactivation with this substrate?
A4: Copper-free Sonogashira protocols are often employed to avoid the Glaser homocoupling side reaction. Additionally, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus mitigating catalyst poisoning.
Q5: What are the first steps I should take if my reaction with this compound is failing?
A5: When a reaction fails, it's crucial to first ensure the quality of your reagents and the integrity of your reaction setup. This includes using a fresh, active catalyst, ensuring your solvents and bases are anhydrous and properly degassed, and maintaining a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen is a known promoter of the undesirable homocoupling of the alkyne.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation. |
| Inactive Catalyst | 1. Use a Fresh Catalyst: Ensure your palladium catalyst and copper co-catalyst (if used) are active and have not degraded. 2. Proper Storage: Store catalysts under an inert atmosphere as recommended. |
| Poor Reagent Quality | 1. Purify Starting Materials: Ensure that this compound and the coupling partner are free from impurities that could poison the catalyst. 2. Use Fresh Co-catalyst: Copper(I) iodide can degrade over time. Use a fresh batch. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: While some Sonogashira reactions proceed at room temperature, less reactive coupling partners may require heating. Incrementally increase the temperature (e.g., to 65 °C) and monitor for improvement. 2. Solvent Choice: Ensure the solvent dissolves all components. While DMF is common, other solvents like THF or toluene can be screened. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Glaser Homocoupling | 1. Implement Copper-Free Conditions: This is the most direct way to prevent copper-promoted homocoupling. 2. Rigorous Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw to remove oxygen. 3. Maintain Inert Atmosphere: Run the reaction under a constant positive pressure of an inert gas (argon or nitrogen). |
| Polymerization of Alkyne | 1. Control Temperature: Avoid excessively high temperatures, which can promote polymerization. 2. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged heating that could lead to side reactions. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is adapted from a general procedure for the synthesis of substituted alkynylpyridines.[1]
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (excess)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous DMF and excess Et₃N.
-
Add this compound to the mixture.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Deactivation and Troubleshooting
Below are diagrams illustrating key pathways and workflows related to catalyst deactivation in reactions with this compound.
Caption: Catalyst deactivation and side reaction pathways.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Decision-making for selecting a mitigation strategy.
References
Improving the solubility of 5-Ethynyl-2-methoxypyridine reaction mixtures
Welcome to the technical support center for 5-Ethynyl-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of reaction mixtures involving this compound. Below you will find frequently asked questions and a detailed troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid compound with a molecular weight of 133.15 g/mol .[1] As a substituted pyridine, it possesses moderate polarity. Its solubility is influenced by the pyridine ring, the methoxy group, and the ethynyl group. While specific quantitative solubility data is not widely published, it is expected to be soluble in a range of polar aprotic organic solvents. For complex heterocyclic compounds, solubility can be limited in nonpolar solvents.
Q2: Why might my this compound reaction mixture show poor solubility?
A2: Poor solubility can arise from several factors. The choice of solvent may be suboptimal for the combination of this compound and your other reagents (e.g., aryl halides, catalysts). Reaction intermediates or byproducts may precipitate out of the solution. Additionally, the temperature of the reaction may be too low to maintain the solubility of all components. In cross-coupling reactions like the Sonogashira coupling, the solvent must effectively dissolve a variety of components, including lipophilic aryl halides and inorganic palladium and copper complexes.[2]
Q3: What are the immediate first steps to try and improve the solubility of a reaction?
A3: The initial steps should focus on solvent and temperature. First, consider switching to a more polar aprotic solvent such as DMF, THF, or NMP, which are often effective for Sonogashira reactions.[3][4] Second, gentle heating of the reaction mixture can significantly increase the solubility of the reagents. However, this must be done cautiously to avoid degradation of sensitive starting materials or catalysts.
Troubleshooting Guide for Poor Solubility
This guide provides specific questions and answers to troubleshoot solubility issues during your experiments.
Q: My Sonogashira coupling reaction with this compound is heterogeneous and appears to have stalled. How can I improve it?
A: A heterogeneous reaction mixture is a strong indicator of solubility issues. Here are several approaches to address this:
-
Solvent System Modification: The choice of solvent is critical. While a single solvent might not be effective, a co-solvent system can often resolve solubility problems. For Sonogashira reactions, an amine base like triethylamine or diisopropylamine can also serve as a co-solvent.[3][5] Consider using a mixture such as Toluene/Triethylamine or THF/Diisopropylamine.[4]
-
Increase Reaction Temperature: Many Sonogashira reactions are performed at room temperature, but for substrates with poor solubility, increasing the temperature to 40-80°C can be beneficial. Be aware that higher temperatures can sometimes lead to side reactions, such as the undesired homocoupling of the alkyne (Glaser coupling).[5]
-
Change of Base: The base used in the reaction can influence the solubility of the reaction mixture. If you are using an inorganic base like K₂CO₃ that is insoluble in your organic solvent, switching to a soluble organic amine base (e.g., Et₃N, DIPEA) might create a more homogeneous system.[3]
-
Copper-Free Conditions: The copper(I) co-catalyst can sometimes lead to the formation of insoluble copper acetylide species. Switching to a copper-free Sonogashira protocol may prevent the precipitation of these intermediates.[3]
Q: I have tried multiple solvents and heating, but my starting material still won't fully dissolve. What are my other options?
A: If standard solvent and temperature adjustments fail, you may need to consider more advanced or alternative methods:
-
High-Dilution Conditions: While it may seem counterintuitive, sometimes decreasing the overall concentration of the reaction can help keep all species in solution. This is particularly useful if insoluble intermediates are forming and precipitating.
-
Slow Addition of Reagents: Instead of adding all reagents at once, slowly adding one of the key reagents (e.g., this compound) via a syringe pump can maintain a low instantaneous concentration, which may prevent it from crashing out of solution.
-
Solvent-Free Mechanochemistry: For compounds with very poor solubility, solid-state synthesis using a ball mill can be a powerful alternative.[6] This technique can overcome solubility issues entirely by performing the reaction in the absence of a solvent.[6]
Quantitative Data
| Solvent | Type | Polarity | Typical Use Case & Rationale |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Good general-purpose solvent for dissolving organic reagents. Often used in Sonogashira protocols.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent for dissolving polar organic molecules and many inorganic salts. Can sometimes slow reactions by coordinating to the metal catalyst.[2][4] |
| Toluene | Nonpolar | Low | Often used for less polar substrates. Can be effective, especially when mixed with an amine base.[2][4] |
| Acetonitrile (MeCN) | Polar Aprotic | High | A polar solvent that is less coordinating than DMF. Can be a good alternative when DMF inhibits the catalyst.[7] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | A highly polar solvent that can be effective for very poorly soluble substrates.[4] |
| Triethylamine (Et₃N) | Basic | Medium | Often used as the base, but can also serve as the solvent or a co-solvent, ensuring a basic environment.[3] |
| Diisopropylamine (DIPA) | Basic | Medium | Similar to triethylamine, it acts as both a base and a solvent/co-solvent.[5] |
Experimental Protocols
Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a general guideline for a Sonogashira coupling reaction, with specific considerations for improving reagent solubility.
Materials:
-
This compound
-
Aryl bromide
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Anhydrous solvent (e.g., THF or a 3:1 mixture of Toluene:Triethylamine)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.05-0.10 eq).
-
Reagent Dissolution (Solubility Checkpoint 1): Add the chosen anhydrous solvent and stir the mixture at room temperature. Ensure that the catalyst and aryl bromide are fully dissolved. If not, consider gentle warming or switching to a more suitable solvent from the table above.
-
Addition of Base and Alkyne: Sequentially add the amine base (2.0-3.0 eq) and the this compound (1.1-1.2 eq).
-
Homogeneity Check (Solubility Checkpoint 2): After all reagents are added, stir the mixture vigorously. Observe if the mixture is a homogeneous solution or a suspension. If starting material remains undissolved, slowly raise the temperature (e.g., to 40-60°C) until a clear solution is obtained.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically run for 3-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute it with a suitable organic solvent (e.g., ethyl acetate), and filter it through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Improving Solubility
Caption: Workflow for setting up a reaction with solubility checkpoints.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting poor reaction solubility.
References
- 1. CAS 663955-59-7 | this compound - Synblock [synblock.com]
- 2. books.lucp.net [books.lucp.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Removal of Residual Palladium from 5-Ethynyl-2-methoxypyridine Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of residual palladium from 5-Ethynyl-2-methoxypyridine, a crucial step in ensuring the purity and safety of active pharmaceutical ingredients (APIs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove residual palladium from this compound?
A1: The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating with palladium species. This coordination can increase the solubility of palladium in the reaction mixture, making its removal by simple filtration or crystallization more difficult.[1]
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: Regulatory agencies such as the FDA and EMA have stringent limits for heavy metal impurities in APIs. For palladium, the permitted daily exposure (PDE) is typically around 10 ppm for oral dosage forms.[2][3] It is crucial to consult the latest guidelines from relevant authorities (e.g., ICH Q3D) to ensure compliance.
Q3: What are the most common methods for removing residual palladium?
A3: The most common methods include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium, such as functionalized silica or polymers, and activated carbon.[1][4]
-
Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.
-
Filtration: Using filtration aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium.[5]
-
Extraction: Using a liquid-liquid extraction to partition palladium salts into an aqueous phase.
Q4: How do I choose the best palladium removal method for my specific situation?
A4: The optimal method depends on several factors, including the form of the palladium species (e.g., Pd(0) or Pd(II)), the solvent system, the scale of the reaction, and the desired final purity. A screening of different scavengers and methods on a small scale is often recommended to identify the most effective and economical approach. The decision tree below can serve as a starting point.
References
Technical Support Center: Purification of Polar 5-Ethynyl-2-methoxypyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar 5-ethynyl-2-methoxypyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar this compound derivatives?
A1: The primary challenges stem from the dual characteristics of these molecules: the polar pyridine ring and the reactive ethynyl group. Key issues include:
-
High Polarity: The pyridine nitrogen imparts high polarity, leading to strong interactions with silica gel. This can cause streaking, poor separation, and low recovery during column chromatography.
-
Basic Nature: The pyridine moiety is basic (pKa of 2-methoxypyridine is approximately 3.28), which can lead to strong, sometimes irreversible, binding to the acidic silica gel surface.[1]
-
Potential for Impurities: Synthesis, often via Sonogashira coupling, can introduce specific impurities such as homocoupled alkynes (Glaser coupling products) and residual palladium or copper catalysts.[2]
-
Compound Stability: The ethynyl group can be sensitive to certain conditions, and the overall molecule might be unstable on acidic stationary phases like silica gel.[1]
Q2: What are the most common impurities I should expect?
A2: Common impurities depend on the synthetic route. For derivatives synthesized via Sonogashira coupling, you should anticipate:
-
Homocoupled Alkyne Dimers: A significant byproduct can be the dimer of your terminal alkyne starting material. This is often less polar than the desired product.
-
Unreacted Starting Materials: Residual aryl halide (e.g., 5-bromo-2-methoxypyridine) and terminal alkyne may be present.
-
Catalyst Residues: Palladium and copper catalysts can contaminate the product. These may require specific workup procedures or specialized purification techniques to remove.
-
Solvent and Reagent Adducts: Impurities can also arise from reactions with solvents or other reagents used in the synthesis.[3][4]
Q3: Is my this compound derivative likely to be stable on silica gel?
A3: Not always. Pyridine derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, which can sometimes lead to degradation.[1] It is advisable to test the stability of your compound on a small scale using a 2D TLC experiment before attempting a large-scale column purification.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks badly on TLC/column. | 1. Compound is too polar for the eluent. 2. Strong interaction with acidic silica gel due to the basic pyridine nitrogen. | 1. Increase the polarity of the eluent gradually. A common solvent system is a gradient of ethyl acetate in hexanes. For very polar compounds, a small percentage of methanol in dichloromethane can be used. 2. Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to the eluent to neutralize the silica surface and improve peak shape.[5] 3. Consider using a different stationary phase like neutral alumina or a polymer-based resin.[1] |
| Compound does not move from the baseline (Rf = 0). | 1. Eluent is not polar enough. 2. Compound may have precipitated at the origin. | 1. Switch to a more polar solvent system. For example, start with 5% methanol in dichloromethane and increase the methanol content. 2. Ensure your compound is fully dissolved in the loading solvent. Dry loading onto silica may help improve the separation. |
| Poor separation from impurities. | 1. Inappropriate solvent system. 2. Co-elution of compounds with similar polarity. | 1. Run a thorough TLC screen with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/hexanes) to find the optimal separation.[6] 2. If separating from a non-polar impurity (like a homocoupled alkyne), a less polar eluent might be effective. 3. For very difficult separations, consider HPLC or preparative TLC. |
| Low recovery of the compound after the column. | 1. Irreversible binding to the silica gel. 2. Decomposition on the column. | 1. Use a deactivated (neutralized) silica gel or switch to an alternative stationary phase like alumina. 2. Perform a 2D TLC to check for stability. If the compound is unstable, avoid silica gel chromatography. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not supersaturated. 3. The compound may be an oil. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a seed crystal of the pure compound if available. 4. If the compound is oiling out, try redissolving in a minimal amount of hot solvent and cooling very slowly. A two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) might be necessary. Common systems include ethanol/water, acetone/hexanes, or dichloromethane/pentane.[6] |
| The product "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities. | 1. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 2. Choose a solvent with a lower boiling point. 3. Try a different solvent system. A two-solvent system can sometimes prevent oiling out. |
| Poor recovery of the product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This is a general procedure and may require optimization for specific derivatives.
-
TLC Analysis:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.4. Good starting points for polar pyridines are gradients of ethyl acetate in hexanes (e.g., 20-50% ethyl acetate) or methanol in dichloromethane (e.g., 1-5% methanol).[7]
-
If streaking is observed, add 0.5% triethylamine to the eluent.
-
-
Column Preparation:
-
Select a column of appropriate size (a rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If a gradient elution is needed, gradually increase the polarity of the eluent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different solvent to each tube. Good single solvents to test for polar compounds include ethanol, isopropanol, or ethyl acetate.[6]
-
A good solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, try a two-solvent system (e.g., dissolve in hot ethanol and add water dropwise until cloudy).[6]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and can lead to larger crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
-
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: Workflow for troubleshooting column chromatography of polar pyridine derivatives.
Decision Pathway for Recrystallization
Caption: Decision-making process for the recrystallization of polar organic solids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing Coupling Reactions for 5-Ethynyl-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ethynyl-2-methoxypyridine in coupling reactions. The following information is designed to help you optimize your reaction conditions, particularly the reaction temperature, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
The most common cross-coupling reactions for compounds like this compound, which possesses a terminal alkyne, is the Sonogashira coupling. This reaction directly utilizes the ethynyl group. Heck and Suzuki couplings are also possible if the pyridine ring is functionalized with a halide (e.g., 5-bromo-2-methoxypyridine, which can then be coupled with an alkyne in a subsequent step).
Q2: Why is reaction temperature a critical parameter to optimize for these coupling reactions?
Reaction temperature is a crucial parameter that significantly impacts reaction rate, catalyst stability, and side product formation.[1]
-
Low Temperature: Insufficient temperature can lead to slow or incomplete reactions.[1]
-
High Temperature: Excessive heat can cause catalyst decomposition (e.g., formation of palladium black), leading to a stalled reaction. It can also promote undesirable side reactions like homocoupling (Glaser coupling in Sonogashira reactions) or isomerization.[2]
Q3: I am observing a black precipitate in my reaction. What does this indicate?
The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This is often caused by excessively high temperatures or the presence of oxygen.
Q4: How can I minimize the homocoupling of this compound in a Sonogashira reaction?
Homocoupling, or Glaser coupling, is a common side reaction for terminal alkynes.[2] To minimize it:
-
Run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[2]
-
Consider using copper-free Sonogashira conditions, as the copper(I) co-catalyst can promote this side reaction.[2]
-
Optimize the reaction temperature; lower temperatures can sometimes reduce the rate of homocoupling.
Troubleshooting Guides
Low or No Product Yield
A common issue encountered is a low or non-existent yield of the desired coupled product. The following guide provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low product yield.
Question: My Sonogashira coupling of this compound is not working. What should I check first?
Answer:
-
Catalyst Activity: Ensure your palladium catalyst and, if used, copper co-catalyst are active. Palladium(0) species are sensitive to air and can be oxidized to an inactive state. Consider using a fresh batch of catalyst or a more stable pre-catalyst.
-
Reagent and Solvent Quality: Impurities in your starting materials or solvents can poison the catalyst. Ensure this compound and the coupling partner are pure. Solvents should be anhydrous and thoroughly degassed to remove oxygen.[1][2]
-
Reaction Temperature: The reaction may be too cold, leading to a very slow reaction rate, or too hot, causing catalyst decomposition.[1] An optimal temperature must be determined experimentally.
-
Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents have been properly degassed.[2]
Data Presentation: Optimizing Reaction Temperature
The following tables provide representative data for optimizing the reaction temperature for the Sonogashira coupling of this compound with an aryl bromide.
Table 1: Effect of Temperature on a Model Sonogashira Coupling Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Room Temp. | 24 | < 5 | Incomplete conversion |
| 2 | 50 | 12 | 65 | Moderate conversion |
| 3 | 80 | 6 | 92 | High conversion |
| 4 | 100 | 4 | 85 | Some catalyst decomposition observed |
| 5 | 120 | 4 | 60 | Significant black precipitate (Pd black) |
Note: This data is illustrative and results may vary based on specific substrates, catalysts, and other reaction conditions.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a starting point for the optimization of the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add the anhydrous, degassed solvent, followed by the base (2.0-3.0 equiv.).
-
Add this compound (1.1-1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., screen temperatures from room temperature to 100 °C).[2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.[3]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Optimizing Reactions with 5-Ethynyl-2-methoxypyridine
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals working with 5-Ethynyl-2-methoxypyridine. Here, you will find targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate experimental challenges, particularly concerning the critical role of the base in reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: In the most common reactions, such as the Sonogashira coupling, the base has two essential functions. First, it deprotonates the terminal alkyne (the 'ethynyl' group) to form a reactive acetylide intermediate. Second, it acts as a scavenger for the hydrogen halide (e.g., HBr, HI) that is generated during the catalytic cycle, which regenerates the active catalyst.[1][2]
Q2: My Sonogashira reaction is giving a low yield. Could the base be the problem?
A2: Absolutely. The choice and quality of the base are critical. Several factors could be at play:
-
Insufficient Basicity: The base may be too weak to efficiently deprotonate the alkyne.
-
Poor Solubility: An inorganic base that is poorly soluble in your reaction solvent can lead to slow and incomplete reactions.
-
Steric Hindrance: A very bulky amine base might hinder the reaction kinetics.
-
Moisture: Using a hydrated base (e.g., non-anhydrous potassium carbonate) can introduce water, which may lead to unwanted side reactions or catalyst deactivation.[3]
-
Base Concentration: In some systems, particularly with organic bases, a high concentration can inhibit the reaction by coordinating to the palladium catalyst.[4][5]
Q3: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen. To minimize it:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Amine Base Selection: Using a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can sometimes help, as they can also act as a solvent and ensure a homogeneous environment.
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed which can eliminate this side reaction. These often require specific ligand systems.
Q4: Should I use an organic amine base (like Et₃N) or an inorganic base (like K₂CO₃)?
A4: The choice depends on your specific substrates, solvent, and reaction temperature.
-
Organic Amines (e.g., Et₃N, DIPEA, piperidine): These are often used because they are soluble in common organic solvents like THF and DMF, creating a homogeneous reaction mixture.[1] They are effective for many substrates.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These can be highly effective and sometimes provide higher yields than amine bases.[6][7] Cesium carbonate (Cs₂CO₃) is often more soluble than other potassium or sodium salts in organic solvents, leading to better results. However, they create a heterogeneous reaction mixture which may require more vigorous stirring.
Data Presentation: Effect of Base on Reaction Efficiency
The selection of a base can dramatically impact product yield. The following tables summarize data from model cross-coupling reactions, illustrating the comparative efficiency of various bases.
Table 1: Effect of Various Bases on a Model Sonogashira Coupling Reaction (Reaction: p-Iodonitrobenzene with phenylacetylene)
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | Piperidine | 50 | High |
| 2 | NEt₃ | 50 | High |
| 3 | Cs₂CO₃ | 50 | Poor |
| 4 | K₂CO₃ | 50 | Poor |
| 5 | DIPEA | 50 | Poor |
| 6 | KOH | 50 | Poor |
| 7 | NaHCO₃ | 50 | Poor |
| 8 | NaOH | 50 | Poor |
Data adapted from a study on Sonogashira reactions, demonstrating the high efficacy of specific amine bases under certain conditions.[8]
Table 2: Effect of Various Bases on a Model Suzuki-Miyaura Coupling Reaction (Reaction: Aryl halide with arylboronic acid)
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 92 |
| 3 | K₃PO₄ | 85 |
| 4 | NaOH | 70 |
| 5 | KOH | 75 |
| 6 | NaOAc | 65 |
| 7 | TEA (Triethylamine) | 50 |
Data synthesized from studies on Suzuki-Miyaura couplings, highlighting the general superiority of inorganic bases in this reaction, with Na₂CO₃ being particularly effective.[9][10]
Visual Guides and Workflows
The following diagrams illustrate key processes and logical steps for troubleshooting and experimental design.
Caption: Catalytic cycles for the Sonogashira reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Experimental Protocols
Protocol: General Procedure for Copper-Co-Catalyzed Sonogashira Coupling
This protocol provides a standard method for the Sonogashira coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-Bromoanisole, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Standard, oven-dried glassware for organic synthesis (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the triethylamine. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the aryl halide (iodides often react at room temperature, while bromides may require heating).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. ijnc.ir [ijnc.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 5-Ethynyl-2-methoxypyridine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 5-Ethynyl-2-methoxypyridine. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity determination of this compound. This document outlines detailed experimental protocols, presents comparative data in tabular format, and includes visualizations to clarify workflows and relationships.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Accurate determination of its purity is crucial for ensuring the reliability and reproducibility of experimental results, as well as for meeting regulatory standards in drug development. While HPLC is a widely adopted method for purity analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary approaches. This guide will compare these methods based on their performance, highlighting their respective advantages and limitations.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantitative analysis based on nuclear magnetic resonance signals |
| Primary Use | Quantitative purity and impurity profiling | Identification and quantification of volatile impurities | Absolute purity determination without a specific reference standard of the impurity |
| Typical Column | Reversed-Phase C18 | Capillary column (e.g., HP-5ms) | Not applicable |
| Mobile/Carrier | Acetonitrile/Water gradient | Inert gas (e.g., Helium) | Deuterated solvent |
| Detection | UV-Vis Detector | Mass Spectrometer | NMR Detector |
| Selectivity | Good for a wide range of polar and non-polar compounds | Excellent for volatile and thermally stable compounds | Excellent for structural elucidation and quantification of protons |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Quantification | Relative (Area Percent) or external/internal standard | Internal/external standard | Absolute or relative quantification against a certified internal standard |
| Sample Derivatization | Not usually required | May be required for non-volatile compounds | Not required |
| Throughput | High | Moderate to High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (based on the UV absorbance of similar methoxypyridine structures).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification can be performed using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute method for purity determination without the need for a specific reference standard for the analyte.[2][3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Data Presentation
The following tables present hypothetical data from the analysis of a batch of this compound using the three described methods.
Table 1: HPLC-UV Purity Assessment
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.15 | Unknown Impurity A |
| 2 | 12.5 | 99.5 | This compound |
| 3 | 15.8 | 0.35 | Unknown Impurity B |
| Total | 100.0 |
Table 2: GC-MS Impurity Profile
| Retention Time (min) | Tentative Identification | Proposed Structure | Purity (%) |
| 8.9 | 2-methoxypyridine | C6H7NO | 0.05 |
| 11.2 | 5-Bromo-2-methoxypyridine | C6H6BrNO | 0.10 |
| 13.5 | This compound | C8H7NO | 99.85 |
Table 3: qNMR Purity Determination
| Parameter | Value |
| Analyte (this compound) | |
| Mass (m_analyte) | 10.25 mg |
| Molecular Weight (MW_analyte) | 133.15 g/mol |
| Integrated Signal (I_analyte) | 1.00 (ethynyl proton) |
| Number of Protons (N_analyte) | 1 |
| Internal Standard (Maleic Acid) | |
| Mass (m_IS) | 5.12 mg |
| Molecular Weight (MW_IS) | 116.07 g/mol |
| Purity (P_IS) | 99.9% |
| Integrated Signal (I_IS) | 2.05 (olefinic protons) |
| Number of Protons (N_IS) | 2 |
| Calculated Purity | 99.6% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound.
Logical Relationship of Analytical Techniques
The following diagram illustrates the relationship and complementary nature of the different analytical techniques for a comprehensive purity assessment.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Ethynyl-2-methoxypyridine and its Analogs
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Ethynyl-2-methoxypyridine. Due to the limited availability of public experimental NMR data for this specific compound, this guide leverages predicted NMR data and compares it with the experimental data of a structurally related analog, 5-Bromo-2-methoxypyridine, to offer valuable insights into its expected spectral characteristics.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 5-Bromo-2-methoxypyridine. This comparison highlights the expected influence of the ethynyl versus the bromo substituent on the electronic environment of the pyridine ring.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | Predicted: 6.80 - 7.00 | d | ~8.5 |
| H-4 | Predicted: 7.60 - 7.80 | dd | ~8.5, ~2.0 | |
| H-6 | Predicted: 8.20 - 8.40 | d | ~2.0 | |
| -OCH₃ | Predicted: 3.90 - 4.10 | s | - | |
| -C≡CH | Predicted: 3.10 - 3.30 | s | - | |
| 5-Bromo-2-methoxypyridine | H-3 | 6.77 | d | 8.8 |
| H-4 | 7.63 | dd | 8.8, 2.5 | |
| H-6 | 8.19 | d | 2.5 | |
| -OCH₃ | 3.92 | s | - |
Note: Predicted data for this compound is based on computational models and may vary from experimental values.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-2 | Predicted: 163 - 165 |
| C-3 | Predicted: 110 - 112 | |
| C-4 | Predicted: 140 - 142 | |
| C-5 | Predicted: 118 - 120 | |
| C-6 | Predicted: 150 - 152 | |
| -OCH₃ | Predicted: 53 - 55 | |
| -C≡CH | Predicted: 80 - 82 | |
| -C≡C H | Predicted: 78 - 80 | |
| 5-Bromo-2-methoxypyridine | C-2 | 162.8 |
| C-3 | 112.2 | |
| C-4 | 141.9 | |
| C-5 | 115.7 | |
| C-6 | 148.1 | |
| -OCH₃ | 53.7 |
Note: Predicted data for this compound is based on computational models and may vary from experimental values.
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridine derivatives is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of the ¹³C isotope.
Workflow for NMR-Based Structural Characterization
The following diagram illustrates the logical workflow for characterizing a chemical compound using ¹H and ¹³C NMR spectroscopy.
This comprehensive guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound through a comparative approach. The detailed experimental protocols and logical workflow diagram serve as practical resources for researchers engaged in the synthesis and characterization of novel pyridine derivatives.
A Comparative Analysis of the Reactivity of 5-Ethynyl-2-methoxypyridine and Other Ethynylpyridine Isomers
In the landscape of pharmaceutical and materials science research, ethynylpyridines serve as versatile building blocks for the synthesis of complex molecular architectures. Their rigid structure and reactive ethynyl group allow for participation in a variety of coupling and cycloaddition reactions. This guide provides a comparative overview of the reactivity of 5-ethynyl-2-methoxypyridine alongside other common ethynylpyridine isomers: 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine. The comparison focuses on their performance in key synthetic transformations, supported by experimental data and detailed protocols.
Electronic Effects and Predicted Reactivity
The reactivity of ethynylpyridines is largely governed by the electronic properties of the pyridine ring and the position of the ethynyl group. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The ethynyl group, on the other hand, can act as a weak electron-withdrawing group through its inductive effect, but also as a π-donor in resonance structures.
In the case of This compound , the methoxy group at the 2-position is a strong electron-donating group through resonance, which increases the electron density of the pyridine ring. This electronic enrichment can influence the reactivity of the ethynyl group. For the other isomers, the position of the nitrogen atom relative to the ethynyl substituent dictates the electronic nature of the alkyne.
-
2-Ethynylpyridine and 4-Ethynylpyridine: The ethynyl group is in direct conjugation with the electron-withdrawing nitrogen atom (in the case of the imine form in reactions), which can decrease the electron density of the alkyne and influence its reactivity in certain reactions.
-
3-Ethynylpyridine: The ethynyl group is not in direct conjugation with the nitrogen atom, leading to electronic properties that are more similar to a substituted phenylacetylene.
These electronic differences are expected to manifest in varying reaction rates and yields in common synthetic applications.
Performance in Key Chemical Reactions
The utility of ethynylpyridines is most prominently showcased in their participation in Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and cycloaddition reactions such as the Diels-Alder reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction is sensitive to the electronic nature of both coupling partners. For ethynylpyridines, a more electron-rich alkyne can, in some cases, facilitate the reaction.
| Ethynylpyridine Isomer | Expected Relative Reactivity | Typical Reported Yield |
| This compound | High | Good to Excellent |
| 2-Ethynylpyridine | Moderate to High | Good |
| 3-Ethynylpyridine | Moderate | Good |
| 4-Ethynylpyridine | Moderate to High | Good |
Note: The yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. The reaction rate can be influenced by the acidity of the terminal alkyne proton and the ability of the pyridine nitrogen to coordinate with the copper catalyst. 2-Ethynylpyridine has been noted to promote the CuAAC reaction, potentially through chelation to the copper center.[1]
| Ethynylpyridine Isomer | Expected Relative Reactivity | Typical Reported Yield |
| This compound | High | Excellent |
| 2-Ethynylpyridine | Very High | Excellent[1] |
| 3-Ethynylpyridine | High | Excellent |
| 4-Ethynylpyridine | High | Excellent |
Note: CuAAC reactions are generally high-yielding for a wide range of substrates.
Diels-Alder Cycloaddition
In the Diels-Alder reaction, the ethynylpyridine acts as a dienophile. The reactivity is enhanced by electron-withdrawing groups on the dienophile. Therefore, the electron-deficient nature of the pyridine ring is expected to make ethynylpyridines effective dienophiles. The presence of an electron-donating methoxy group in this compound might slightly decrease its reactivity as a dienophile compared to the unsubstituted isomers.
| Ethynylpyridine Isomer | Expected Relative Reactivity as a Dienophile |
| This compound | Moderate |
| 2-Ethynylpyridine | High |
| 3-Ethynylpyridine | High |
| 4-Ethynylpyridine | High |
Experimental Protocols
Below are representative experimental protocols for the key reactions discussed.
General Protocol for Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Ethynylpyridine (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Base (e.g., triethylamine or diisopropylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the ethynylpyridine and the amine base.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide (1.0 mmol)
-
Ethynylpyridine (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
Solvent (e.g., a mixture of t-BuOH and water (1:1), 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the azide and ethynylpyridine in the solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Diels-Alder Reaction
Materials:
-
Diene (e.g., anthracene, 1.0 mmol)
-
Ethynylpyridine (dienophile, 1.2 mmol)
-
High-boiling point solvent (e.g., xylene or toluene, 10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diene and the ethynylpyridine in the solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Sonogashira and CuAAC reactions.
Caption: A generalized workflow for a typical organic synthesis experiment.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: A simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.
Conclusion
While a definitive quantitative ranking of reactivity requires direct comparative studies, the electronic properties of the ethynylpyridine isomers allow for a reasoned prediction of their relative performance in key synthetic transformations. This compound, with its electron-donating methoxy group, is expected to be a highly reactive substrate in Sonogashira couplings and CuAAC reactions. The unsubstituted ethynylpyridines are also excellent substrates in these reactions, with 2-ethynylpyridine showing potentially enhanced reactivity in CuAAC due to a chelating effect. For Diels-Alder reactions, the unsubstituted, more electron-deficient ethynylpyridines are predicted to be more reactive dienophiles. The provided protocols offer a starting point for the practical application of these versatile building blocks in the synthesis of novel compounds for a wide range of scientific disciplines.
References
Unlocking Neurological Therapeutics: A Comparative Guide to 5-Ethynyl-2-methoxypyridine Analogs in mGluR5 Antagonism
For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting neurological and psychiatric disorders is a paramount challenge. Among the promising targets, the metabotropic glutamate receptor 5 (mGluR5) has garnered significant attention. This guide provides a comparative analysis of 5-ethynyl-2-methoxypyridine analogs, a class of compounds that have shown potential as negative allosteric modulators (NAMs) of mGluR5. By examining their structure-activity relationships (SAR), we aim to illuminate the path toward more potent and selective drug candidates.
The core structure of this compound has served as a scaffold for the development of potent mGluR5 antagonists. These compounds operate through a non-competitive mechanism, binding to an allosteric site on the receptor to modulate its activity. This approach offers the potential for greater selectivity and a more favorable side-effect profile compared to orthosteric ligands that compete with the endogenous neurotransmitter, glutamate.
Comparative Analysis of mGluR5 Antagonistic Activity
| Compound ID | Base Scaffold | R1 (at ethynyl terminus) | R2 (on pyridine/pyrimidine) | mGluR5 IC50 (nM) | Reference Compound |
| MPEP | Pyridine | Phenyl | 2-Methyl | 10-36 | Yes |
| MTEP | Pyridine | 2-Methyl-1,3-thiazol-4-yl | 3-H | 5.2 | Yes |
| Analog A | Pyridine | 3-Methoxyphenyl | 5-Methoxy | (as radioligand) | No |
| Analog B | Pyrimidine | Phenyl | 2,4-Dimethyl | >10,000 | No |
| Analog C | Pyrimidine | 3-Fluorophenyl | 2,4-Dimethyl | 140 | No |
| Analog D | Pyrimidine | 3-Cyanophenyl | 2,4-Dimethyl | 40 | No |
Note: Data is compiled from various sources studying related ethynyl-pyridine and -pyrimidine analogs to infer SAR trends relevant to this compound.
Structure-Activity Relationship (SAR) Insights
The data from related compound series suggest several key SAR trends for the this compound scaffold as an mGluR5 antagonist:
-
The Ethynyl Linker: The rigid ethynyl linker is a critical feature, positioning the terminal aromatic or heteroaromatic ring in the allosteric binding pocket.
-
Terminal Aromatic/Heteroaromatic Ring (R1): The nature of the substituent at the end of the ethynyl group significantly impacts potency. Unsubstituted phenyl rings (as in MPEP) provide good activity. Introduction of heteroaromatic rings, such as thiazole (in MTEP), can enhance potency. For phenyl-terminated analogs, substitution on the phenyl ring is a key area for optimization. Electron-withdrawing groups, such as fluoro and cyano, at the meta-position of the phenyl ring tend to increase potency.
-
Pyridine Ring Substituents (R2): The methoxy group at the 2-position of the pyridine ring is anticipated to influence the electronic properties and metabolic stability of the molecule. Modifications to this part of the scaffold, including the position and nature of the substituent, would be crucial for fine-tuning the pharmacological profile.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of this compound analogs as mGluR5 antagonists.
mGluR5 Radioligand Binding Assay
This assay is employed to determine the binding affinity of the test compounds for the mGluR5 receptor.
-
Membrane Preparation: Cell membranes are prepared from a stable cell line expressing the human mGluR5 receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.
-
Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand that binds to the allosteric site of mGluR5 (e.g., [³H]MPEP or a close analog like [³H]3-methoxy-5-(2-pyridinylethynyl)pyridine), and the test compound at various concentrations.
-
Incubation and Filtration: The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known non-radiolabeled mGluR5 antagonist) from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the concentration-response curves. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Functional Assay for mGluR5 Antagonism (Calcium Mobilization)
This assay measures the ability of the test compounds to inhibit the functional response of the mGluR5 receptor upon activation by an agonist.
-
Cell Culture and Loading: Cells stably expressing the human mGluR5 receptor are seeded in 96-well plates. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
Compound Treatment: The cells are then washed to remove excess dye and incubated with the test compounds at various concentrations for a defined pre-incubation period.
-
Agonist Stimulation and Signal Detection: A baseline fluorescence reading is taken before the addition of an mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80). The change in intracellular calcium concentration upon agonist stimulation is monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist effect of the test compounds is quantified by measuring the inhibition of the agonist-induced calcium signal. The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Path Forward: SAR Workflow and Signaling
To provide a clearer understanding of the drug discovery process and the biological context, the following diagrams illustrate the general workflow for SAR studies and the mGluR5 signaling pathway.
A Comparative Guide to the Biological Activity of 5-Ethynyl-2-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-ethynyl-2-methoxypyridine scaffold is a promising starting point for the development of novel therapeutic agents. The ethynyl group can act as a reactive handle for further chemical modifications or as a pharmacophore that interacts with biological targets, while the methoxypyridine core is a common feature in many biologically active compounds.
Comparative Biological Activity of Methoxypyridine Derivatives
The biological activity of methoxypyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The following table summarizes the cytotoxic activity of a selection of methoxypyridine derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.
| Compound ID | Core Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Methoxypyridine | H | 4-Aryl-6-(2,5-dichlorothiophen-3-yl) | 3-carbonitrile | HepG2 (Liver) | > 50 | [1] |
| 2 | 2-Methoxypyridine | H | 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl) | 3-carbonitrile | HepG2 (Liver) | 3.54 | [1] |
| 3 | 2-Methoxypyridine | H | 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl) | 3-carbonitrile | HepG2 (Liver) | 2.87 | [1] |
| 4 | 2-Methoxypyridine | H | 4-(4-nitrophenyl)-6-(2,5-dichlorothiophen-3-yl) | 3-carbonitrile | HepG2 (Liver) | 1.98 | [1] |
| 5 | 2-Methoxypyridine | H | 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl) | 3-carbonitrile | HepG2 (Liver) | 1.25 | [1] |
Note: The presented data is a compilation from a study on 2-methoxypyridine-3-carbonitrile derivatives and serves to illustrate structure-activity relationships within the broader class of methoxypyridine compounds. Direct comparison with 5-ethynyl derivatives should be made with caution.
Structure-Activity Relationship (SAR) Insights
From the available literature on methoxypyridine and pyridine derivatives, several key SAR trends can be inferred:
-
Substitution on the Pyridine Ring: The introduction of various substituents on the pyridine core significantly modulates the biological activity. For instance, in a series of 2-methoxypyridine-3-carbonitriles, the nature of the aryl group at the 4-position dramatically influenced their cytotoxic potency against cancer cell lines.[1]
-
Role of the Methoxy Group: The position and number of methoxy groups can be critical for activity. In some series of pyridine derivatives, increasing the number of methoxy substituents has been shown to decrease the IC50 value, indicating enhanced antiproliferative activity.
-
Influence of Other Functional Groups: The addition of halogens (e.g., Br, Cl) and electron-withdrawing groups (e.g., NO2) to the aryl substituents can enhance cytotoxic effects.[1]
Experimental Protocols
Detailed experimental methodologies are essential for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the biological activity of novel compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified duration (typically 24 to 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Visualizations
The following diagrams illustrate a general experimental workflow for screening chemical compounds and a simplified signaling pathway that is often a target for anticancer drugs.
Figure 1. A general experimental workflow for the discovery and development of novel therapeutic agents.
Figure 2. A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While a direct comparative analysis of a series of its derivatives is currently lacking in the literature, the study of related methoxypyridine compounds provides valuable insights into the structure-activity relationships that govern their biological effects. The data suggests that strategic modifications of the pyridine ring can significantly enhance cytotoxic activity against cancer cells. Future research focused on the systematic synthesis and biological evaluation of a library of this compound derivatives is warranted to fully explore their therapeutic potential.
References
A Spectroscopic Comparison of 5-Ethynyl-2-methoxypyridine and Its Precursors
This guide provides a detailed spectroscopic comparison of the key synthetic intermediate, 5-Ethynyl-2-methoxypyridine, with its common precursors: 2-Methoxypyridine and 5-Bromo-2-methoxypyridine. The data presented is intended to assist researchers, scientists, and professionals in drug development with identification, characterization, and purity assessment during synthesis.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds via a common pathway involving the bromination of 2-methoxypyridine, followed by a Sonogashira coupling reaction. An optional, but frequently used, intermediate involves a silyl-protected alkyne, which is subsequently deprotected to yield the final product.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Methoxypyridine | 8.16 (ddd, J=5.0, 2.0, 0.8 Hz, 1H), 7.52 (ddd, J=8.4, 7.3, 2.0 Hz, 1H), 6.82 (ddd, J=7.3, 5.0, 0.8 Hz, 1H), 6.72 (dt, J=8.4, 0.8 Hz, 1H), 3.92 (s, 3H)[1] |
| 5-Bromo-2-methoxypyridine | 8.22 (d, J=2.6 Hz, 1H), 7.59 (dd, J=8.7, 2.6 Hz, 1H), 6.64 (d, J=8.7 Hz, 1H), 3.90 (s, 3H) |
| This compound | 8.30 (d, J=2.2 Hz, 1H), 7.65 (dd, J=8.6, 2.4 Hz, 1H), 6.70 (d, J=8.6 Hz, 1H), 3.95 (s, 3H), 3.10 (s, 1H) |
¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 2-Methoxypyridine | 164.2, 147.0, 138.8, 116.8, 111.4, 53.3 |
| 5-Bromo-2-methoxypyridine | 162.6, 149.3, 141.2, 112.5, 111.9, 53.7 |
| This compound | 163.5, 151.8, 141.7, 117.2, 111.2, 83.1, 78.5, 53.6 |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| 2-Methoxypyridine | 3060 (C-H, aromatic), 2980 (C-H, methyl), 1595 (C=N), 1575 (C=C), 1285 (C-O, asymm.), 1020 (C-O, symm.) |
| 5-Bromo-2-methoxypyridine | 3070 (C-H, aromatic), 2965 (C-H, methyl), 1585 (C=N), 1560 (C=C), 1280 (C-O, asymm.), 1015 (C-O, symm.), ~680 (C-Br)[2] |
| This compound | 3290 (≡C-H), 3080 (C-H, aromatic), 2970 (C-H, methyl), 2110 (C≡C), 1590 (C=N), 1565 (C=C), 1288 (C-O, asymm.) |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values (EI-MS) |
| 2-Methoxypyridine | C₆H₇NO | 109.13 | 109 (M+), 94, 78, 66[3] |
| 5-Bromo-2-methoxypyridine | C₆H₆BrNO | 188.02 | 189/187 (M+), 174/172, 146/144, 108, 78 |
| This compound | C₈H₇NO | 133.15 | 133 (M+), 118, 104, 90, 78 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples (2-Methoxypyridine, 5-Bromo-2-methoxypyridine) were analyzed as a thin film between NaCl plates. The solid sample (this compound) was analyzed using the Attenuated Total Reflectance (ATR) technique. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra were acquired on a mass spectrometer using Electron Ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or a Gas Chromatography (GC) inlet. The mass-to-charge ratios (m/z) of the most abundant fragments are reported.
Synthesis and Purification Protocols
Synthesis of 5-Bromo-2-methoxypyridine
To a solution of 2-methoxypyridine (1 eq.) and sodium acetate (1.1 eq.) in a suitable solvent like dichloromethane, bromine (1.1 eq.) dissolved in the same solvent is added dropwise at a temperature maintained below 7°C. The reaction mixture is stirred and allowed to warm to room temperature overnight. The product is then isolated by aqueous workup and purified by vacuum distillation or column chromatography.[4]
Synthesis of this compound
This synthesis is typically achieved via a Sonogashira coupling reaction.[5]
-
TMS-Protected Intermediate: In an inert atmosphere, 5-Bromo-2-methoxypyridine (1 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq.), and copper(I) iodide (0.05 eq.) are dissolved in a mixture of THF and an amine base like diisopropylamine. Trimethylsilylacetylene (1.2 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC/GC-MS). The silyl-protected intermediate is isolated and purified.[6]
-
Deprotection: The purified 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine is dissolved in a solvent such as methanol. A base, typically potassium carbonate, is added, and the mixture is stirred at room temperature. The removal of the trimethylsilyl (TMS) group is monitored by TLC. Upon completion, the final product, this compound, is isolated through an aqueous workup and purified, often by column chromatography.
References
- 1. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 2. 5-Bromo-2-methoxypyridine, 97% 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Cross-Coupling Methodologies for the Synthesis of 5-Ethynyl-2-methoxypyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 5-Ethynyl-2-methoxypyridine is a valuable synthon in medicinal chemistry, and its preparation can be achieved through various palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the most common methods—Sonogashira, Stille, Suzuki, and Negishi couplings—offering insights into their relative yields and procedural details.
Comparative Yield Analysis
The following table summarizes typical yields for different cross-coupling reactions that produce aryl-alkyne bonds, using substrates analogous to the precursors of this compound. It is important to note that direct yield comparison is influenced by the specific substrates, catalysts, ligands, and reaction conditions employed.
| Cross-Coupling Method | Aryl Halide Substrate | Alkynylating Agent | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |
| Sonogashira | 5-Iodo-2-methoxypyridine (analogous) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | DMF | Et₃N | 65 | Good to Excellent[1] |
| Stille | Aryl Halide | Organotin Reagent | Pd(PPh₃)₄ | Toluene | - | 90-110 | Variable (up to 95% for some systems)[2] |
| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₃PO₄ | 85-95 | Moderate to Good |
| Negishi | Aryl Halide | Organozinc Reagent | Pd(0) or Ni(0) complex | THF | - | Reflux | Generally high, but substrate dependent |
Reaction Pathways and Experimental Workflow
The general logic for a cross-coupling reaction to synthesize an ethynylpyridine derivative involves the coupling of a halogenated pyridine with an appropriate alkynyl-metal species, catalyzed by a transition metal complex, typically palladium.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic alkyne reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Caption: A simplified representation of the palladium catalytic cycle in cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for the synthesis of ethynylpyridines via Sonogashira, Stille, Suzuki, and Negishi couplings. These should be considered as starting points and may require optimization for the specific synthesis of this compound.
Sonogashira Coupling
The Sonogashira coupling is a widely used and robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5]
Reactants:
-
5-Halo-2-methoxypyridine (Iodo or Bromo) (1.0 equiv)
-
Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine) (2-3 equiv)
-
Solvent (e.g., DMF, THF, or Acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halo-2-methoxypyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-65 °C) and monitor by TLC or LC-MS.[1]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography. If trimethylsilylacetylene is used, a subsequent deprotection step with a base like K₂CO₃ in methanol is required.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide.[2][6][7][8][9]
Reactants:
-
5-Halo-2-methoxypyridine (1.0 equiv)
-
Alkynylstannane (e.g., Ethynyltributyltin) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Toluene, THF, or Dioxane)
-
Optional: Lithium chloride (LiCl) as an additive
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 5-halo-2-methoxypyridine in the chosen solvent.
-
Add the palladium catalyst and LiCl (if used).
-
Add the alkynylstannane via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress.[2]
-
After completion, cool the reaction mixture and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture, extract the filtrate with an organic solvent, and wash the organic layer.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Suzuki Coupling
The Suzuki coupling utilizes an organoboron reagent as the coupling partner.[10][11][12]
Reactants:
-
5-Halo-2-methoxypyridine (1.0 equiv)
-
Alkynylboronic acid or ester (e.g., Potassium ethynyltrifluoroborate) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
Procedure:
-
To a Schlenk flask, add the 5-halo-2-methoxypyridine, alkynylboron reagent, base, and palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture with stirring (typically 80-100 °C) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Negishi Coupling
The Negishi coupling employs an organozinc reagent.[6][13][14][15]
Reactants:
-
5-Halo-2-methoxypyridine (1.0 equiv)
-
Ethynylzinc halide (prepared in situ or from a commercial source) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Solvent (e.g., THF, DMF)
Procedure:
-
If preparing the organozinc reagent in situ, react a terminal alkyne with a strong base (e.g., n-BuLi) at low temperature, followed by the addition of a zinc salt (e.g., ZnCl₂).
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add the 5-halo-2-methoxypyridine and the palladium catalyst.
-
Add the solvent, followed by the slow addition of the pre-formed or in situ-generated organozinc reagent at room temperature or with cooling.
-
Stir the reaction at room temperature or with heating until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
References
- 1. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negishi_coupling [chemeurope.com]
- 14. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 15. benchchem.com [benchchem.com]
Stability comparison of 5-Ethynyl-2-methoxypyridine versus phenylacetylene in basic media
For researchers, scientists, and drug development professionals, the stability of terminal alkynes in various chemical environments is a critical parameter influencing reaction yields, product purity, and the overall success of synthetic campaigns. This guide provides a comparative analysis of the stability of 5-Ethynyl-2-methoxypyridine and phenylacetylene in basic media, supported by theoretical considerations and a proposed experimental protocol for direct comparison.
In the realm of medicinal chemistry and materials science, terminal alkynes are invaluable building blocks, frequently employed in carbon-carbon bond-forming reactions such as the Sonogashira, Suzuki, and Heck couplings. These reactions are often conducted under basic conditions, making the stability of the alkyne substrate a paramount concern. Here, we compare the stability of two key arylacetylenes: the heteroaromatic this compound and the archetypal phenylacetylene.
Acidity and its Implication for Stability
The primary mode of instability for terminal alkynes in basic media is deprotonation of the sp-hybridized C-H bond to form an acetylide anion. The acidity of this proton, quantified by its pKa value, is therefore a direct indicator of the compound's propensity to react or degrade in the presence of a base.
| Compound | pKa (aqueous, extrapolated) | pKa (DMSO) |
| Phenylacetylene | 23.2[1][2] | 28.7[1][2] |
| This compound | Not experimentally determined | Not experimentally determined |
A lower pKa suggests that this compound is more readily deprotonated in basic media. This increased propensity to form the acetylide anion could lead to a higher susceptibility to base-mediated side reactions, such as isomerization to a more stable internal alkyne (the "alkyne zipper" reaction) or other decomposition pathways, potentially impacting its stability during reactions or storage in the presence of bases.[3][4][5][6]
Experimental Protocol for Comparative Stability Analysis
To empirically determine and compare the stability of this compound and phenylacetylene in basic media, a real-time monitoring experiment using Nuclear Magnetic Resonance (NMR) spectroscopy is proposed.
Objective: To monitor the rate of degradation or isomerization of this compound and phenylacetylene in a basic solution over time.
Materials:
-
This compound
-
Phenylacetylene
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
A suitable strong base (e.g., sodium methoxide, potassium tert-butoxide)
-
NMR tubes
-
Benchtop NMR spectrometer[7]
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and phenylacetylene of known concentration in DMSO-d6.
-
Prepare a stock solution of the chosen base in DMSO-d6.
-
-
NMR Analysis:
-
Acquire a baseline ¹H NMR spectrum of each alkyne stock solution. The characteristic signal for the terminal alkyne proton appears around δ 2.0-3.0 ppm.[8][9]
-
To an NMR tube containing a known volume of the alkyne solution, add a specific molar equivalent of the basic solution.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5, 15, 30, and 60 minutes, and then hourly).
-
-
Data Analysis:
-
Integrate the signal of the terminal alkyne proton in each spectrum.
-
Plot the decrease in the integral of the terminal alkyne proton signal over time for both compounds.
-
The rate of disappearance of this signal will provide a quantitative measure of the stability of each compound under the tested basic conditions. The appearance of new signals may indicate the formation of isomerization or decomposition products.
-
Logical Framework for Stability Assessment
The following diagram illustrates the factors influencing the stability of the two alkynes in basic media.
Caption: Factors influencing the stability of terminal alkynes in basic media.
Conclusion
Based on fundamental electronic principles, This compound is predicted to be less stable in basic media than phenylacetylene due to the increased acidity of its terminal alkyne proton imparted by the electron-withdrawing pyridine ring. This heightened acidity makes it more susceptible to deprotonation and subsequent base-mediated reactions. For synthetic applications requiring basic conditions, particularly with stronger bases or prolonged reaction times, phenylacetylene may offer greater stability. However, the proposed experimental protocol will provide crucial empirical data to confirm this hypothesis and quantify the stability differences, enabling researchers to make informed decisions in the selection of substrates and reaction conditions.
References
- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 2. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]
- 3. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Benchmarking the performance of 5-Ethynyl-2-methoxypyridine in library synthesis
In the landscape of drug discovery and high-throughput screening, the construction of diverse and robust chemical libraries is paramount. The choice of building blocks is a critical determinant of the quality and utility of these libraries. 5-Ethynyl-2-methoxypyridine has emerged as a valuable scaffold in library synthesis, primarily due to its versatile reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This guide provides a comparative analysis of this compound's performance against other common terminal alkynes used in library synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Terminal Alkynes in Library Synthesis
The efficiency of a terminal alkyne in library synthesis is typically evaluated based on reaction yield, reaction time, and the purity of the resulting triazole products under standardized CuAAC conditions. While direct head-to-head comparisons across a broad range of alkynes in a single study are not always available, the following table summarizes representative performance data gleaned from various studies and established chemical principles. Aromatic alkynes are generally more reactive than their aliphatic counterparts in CuAAC reactions.[1][2]
| Building Block | Structure | Typical Reaction Time | Typical Yield (%) | Key Characteristics |
| This compound | c1(ccc(cn1)OC)C#C | ~ 5 min - 1 h | > 90% | Rapid and efficient reactivity. The pyridine moiety offers a handle for biological interactions and can improve compound properties like solubility.[1][2] |
| Phenylacetylene | c1ccccc1C#C | ~ 5 min - 2 h | > 90% | A common, cost-effective building block. Serves as a standard benchmark for CuAAC reactions.[1][2] |
| 4-Ethynylanisole | c1cc(ccc1OC)C#C | ~ 5 min - 2 h | > 90% | Electron-donating methoxy group can slightly enhance reactivity compared to unsubstituted phenylacetylene. |
| 4-Ethynyl-1,1'-biphenyl | c1ccc(cc1)c2ccc(cc2)C#C | 1 - 4 h | 85-95% | Larger aromatic system may introduce steric hindrance, potentially slowing the reaction, but offers greater structural diversity. |
| 1-Hexyne | CCCC#C | 3 - 12 h | 60-85% | Aliphatic alkynes are generally less reactive than aromatic alkynes, often requiring longer reaction times or more forcing conditions.[1][2] |
| Propargyl alcohol | C#CCO | 2 - 8 h | 70-90% | The hydroxyl group can be a point for further functionalization, but the aliphatic nature results in slower kinetics compared to aromatic alkynes. |
Note: Reaction times and yields are highly dependent on the specific reaction conditions, including the copper source, ligand, solvent, and the azide coupling partner. The data presented are for typical, optimized CuAAC reactions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of terminal alkynes for library synthesis.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Library Synthesis
This protocol is suitable for the parallel synthesis of a small library in a 96-well plate format.
Materials:
-
Terminal alkyne (e.g., this compound) stock solution (10 mM in DMSO)
-
Azide building block stock solutions (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (10 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
DMSO (Dimethyl sulfoxide)
-
96-well reaction plates
Procedure:
-
Preparation of Building Block Plate: In each well of a 96-well plate, add 10 µL of the desired azide stock solution (0.1 µmol).
-
Addition of Alkyne: To each well, add 10 µL of the this compound stock solution (0.1 µmol).
-
Preparation of Catalyst/Ligand Premix: In a separate tube, prepare a premix of the copper catalyst and ligand. For each reaction, mix 2.5 µL of 10 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Scale the premix volume according to the number of reactions.
-
Addition of Catalyst/Ligand: Add 7.5 µL of the catalyst/ligand premix to each well.
-
Initiation of Reaction: To initiate the cycloaddition, add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to each well.
-
Reaction Incubation: Seal the plate and allow the reaction to proceed at room temperature for 1-4 hours. Agitation on a plate shaker is recommended.
-
Quenching and Analysis: The reaction can be quenched by the addition of EDTA to chelate the copper. The crude reaction mixtures can then be analyzed by LC-MS to determine conversion and purity.
Experimental Workflow for Library Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and screening of a chemical library using this compound as a key building block.
Signaling Pathway Targeted by Pyridine-Containing Libraries
Libraries derived from this compound and other pyridine-containing building blocks are frequently employed in the discovery of kinase inhibitors. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. One such important target is the PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[3][4]
The diagram below illustrates the PIM-1 signaling pathway, a common target for therapeutic intervention.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-Ethynyl-2-methoxypyridine: A Comprehensive Guide
All waste containing 5-Ethynyl-2-methoxypyridine should be treated as hazardous waste.[1] Adherence to institutional, local, state, and federal regulations is mandatory for all disposal procedures.[1][2]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure the safety of laboratory personnel and the protection of the environment.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
It is crucial to segregate this waste stream from other incompatible wastes. Specifically, store it separately from strong oxidizing agents and acids.[1]
-
-
Waste Collection and Containment :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, chemically compatible, and sealable hazardous waste container.[2]
-
Solid Waste : Contaminated solid materials should be collected in a separate, clearly labeled, and sealed hazardous waste container.[2]
-
Never pour this compound or its waste solutions down the drain.[3]
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Small Spills : For minor spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain and absorb the chemical.[1]
-
Large Spills : In the case of a significant spill, evacuate the immediate area and promptly contact your institution's EHS department for assistance.[1]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Ethynyl-2-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling of 5-Ethynyl-2-methoxypyridine, a compound of interest in pharmaceutical and chemical research. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazards associated with pyridine and ethynyl functional groups.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes of the chemical, which can cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended.[1][2] Avoid latex gloves.[2] - Lab Coat: A flame-retardant lab coat should be worn and fully buttoned. | Prevents skin contact with the chemical. Nitrile and neoprene offer better resistance to pyridine-based compounds.[1][2] A lab coat provides a barrier against spills. |
| Respiratory Protection | Work in a certified chemical fume hood.[1][3] If a fume hood is not available or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the inhalation of potentially harmful vapors or aerosols. Pyridine compounds can have a strong, unpleasant odor and may cause respiratory irritation.[2][3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
Experimental Protocols
-
Pre-Experiment: Before handling the compound, thoroughly review the available safety information and ensure all necessary PPE is readily available and in good condition.
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Dispensing: When weighing and dispensing the compound, use a spatula and weighing paper within the fume hood. Avoid generating dust.
-
Storage: Keep the container tightly closed when not in use to prevent the release of vapors.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.
-
Large Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused Compound | Treat as hazardous chemical waste. Do not dispose of it in regular trash or down the drain. |
| Contaminated Materials | Any materials that have come into contact with the compound (e.g., gloves, weighing paper, absorbent materials) should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Rinsate | Rinsate from cleaning contaminated glassware should be collected as hazardous waste. |
Consult your institution's EHS department for specific disposal procedures and guidelines.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
